Tetrabutylammonium 4-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylbenzenesulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAVCZWUMGIGSW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222102 | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-86-7 | |
| Record name | Tetrabutylammonium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrabutylammonium p-toluenesulfonate physical properties
An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium p-toluenesulfonate (TBAT) is a quaternary ammonium salt that sees significant use in organic synthesis and various industrial applications. Its utility as a phase-transfer catalyst, electrolyte, and solubilizing agent makes a thorough understanding of its physical properties essential for researchers, scientists, and professionals in drug development.[1] This guide provides a comprehensive overview of the core physical characteristics of TBAT, detailed experimental methodologies for their determination, and logical workflows to illustrate its application.
Core Physical and Chemical Properties
The physical and chemical properties of tetrabutylammonium p-toluenesulfonate are summarized in the table below, providing a clear reference for laboratory and development use.
| Property | Value | Source(s) |
| CAS Number | 7182-86-7 | [1][2][3] |
| Molecular Formula | C23H43NO3S | [1][2] |
| Molecular Weight | 413.66 g/mol | [1][2] |
| Appearance | White to light yellow or light brown powder/crystal | [1][2][3] |
| Melting Point | 69-72 °C | [1][2][3] |
| Boiling Point | >300 °C | |
| Solubility | Soluble in methanol and other polar organic solvents. Soluble in acetonitrile (0.1 g/mL, clear, colorless). | [2][4][5] |
| InChI Key | REAVCZWUMGIGSW-UHFFFAOYSA-M | [2] |
| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | [2] |
Experimental Protocols
The determination of the physical properties of tetrabutylammonium p-toluenesulfonate follows standard laboratory procedures for chemical analysis. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, representative sample of tetrabutylammonium p-toluenesulfonate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This can be a digital device or a traditional oil bath apparatus (e.g., Thiele tube).
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the point at which the first liquid is observed) and the temperature at which the entire sample has liquefied are recorded. The melting range is reported. For pure substances, this range is typically narrow.
-
Calibration: The apparatus should be calibrated using standard reference materials with known melting points.
Solubility Assessment
Solubility is a key parameter, especially in drug development and reaction chemistry.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected for the assessment.
-
Sample Preparation: A known mass of tetrabutylammonium p-toluenesulfonate (e.g., 10 mg) is placed into a series of test tubes or vials.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to each tube.
-
Agitation: The mixtures are agitated, for instance, by vortexing or sonication, to facilitate dissolution.
-
Observation: The samples are visually inspected for complete dissolution. If the solid dissolves completely, the substance is considered soluble at that concentration. If not, incremental additions of the solvent are made until dissolution is achieved, or the substance is deemed sparingly soluble or insoluble.
-
Quantitative Determination: For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Applications and Logical Workflows
Tetrabutylammonium p-toluenesulfonate is widely utilized as a phase-transfer catalyst.[1][2] This application is crucial in reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase.
Caption: Workflow of TBAT in phase-transfer catalysis.
The diagram above illustrates the mechanism by which tetrabutylammonium p-toluenesulfonate facilitates the reaction between two immiscible reactants. The tetrabutylammonium cation pairs with the aqueous reactant, transporting it into the organic phase where it can react.
A general workflow for the determination of the physical properties of a chemical substance like tetrabutylammonium p-toluenesulfonate is outlined below.
Caption: General workflow for physical property analysis.
References
What is the structure of tetrabutylammonium tosylate?
An In-depth Technical Guide on the Structure of Tetrabutylammonium Tosylate
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of tetrabutylammonium tosylate, geared towards researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Tetrabutylammonium tosylate is an ionic compound consisting of a tetrabutylammonium cation and a tosylate anion. The chemical formula is C₂₃H₄₃NO₃S, and it has a molecular weight of 413.66 g/mol .[1][2][3] Its CAS number is 7182-86-7.[1][2][3]
The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, features a central nitrogen atom covalently bonded to four butyl chains. This large, sterically hindered cation imparts lipophilic characteristics to the salt, enhancing its solubility in non-polar organic solvents. The tosylate anion, CH₃C₆H₄SO₃⁻, is the conjugate base of p-toluenesulfonic acid and is known for its stability, which is attributed to resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms.
Physicochemical Properties
A summary of the key physicochemical properties of tetrabutylammonium tosylate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₃NO₃S | [1][2][3] |
| Molecular Weight | 413.66 g/mol | [1][2][3] |
| Melting Point | 70-72 °C | [1][2][4] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Solubility | Soluble in acetonitrile (0.1 g/mL) | [2][3] |
| SMILES | Cc1ccc(cc1)S([O-])(=O)=O.CCCC--INVALID-LINK--(CCCC)CCCC | [4] |
| InChI | 1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | [4] |
Crystallographic Data
As of the latest literature review, a detailed single-crystal X-ray diffraction study specifically for tetrabutylammonium tosylate is not publicly available. However, the structure of the tetrabutylammonium cation has been extensively studied in other salts. The following table presents crystallographic data for the tetrabutylammonium cation from a study on tetrabutylammonium perchlorate, which can serve as a close approximation.[5]
| Parameter | Range/Value |
| C-C Bond Length | 1.453 - 1.557 Å |
| Average C-C Bond Length | 1.512 Å |
| N-C Bond Length | 1.474 - 1.546 Å |
| Average N-C Bond Length | 1.511 Å |
| C-C-C Bond Angle | 106.1 - 129.11° |
| Average C-C-C Bond Angle | 112.7° |
| C-N-C Bond Angle | 88.3 - 125.3° |
| Average C-N-C Bond Angle | 109.4° |
Experimental Protocols
Synthesis of Tetrabutylammonium Tosylate (Representative Protocol)
The synthesis of tetrabutylammonium tosylate can be achieved through a straightforward acid-base neutralization reaction. The following is a representative protocol based on similar syntheses of tetrabutylammonium salts.[6]
Materials and Reagents:
-
p-Toluenesulfonic acid monohydrate (reagent grade, ≥98.5%)
-
Tetrabutylammonium hydroxide (TBAH), 40% solution in water
-
Methanol (ACS grade)
-
Diethyl ether (ACS grade)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonic acid monohydrate (0.1 mol, 19.02 g) in 100 mL of methanol.
-
Slowly add a 40% aqueous solution of tetrabutylammonium hydroxide (0.1 mol, 64.84 g) to the p-toluenesulfonic acid solution dropwise over 30 minutes with continuous stirring at room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Remove the methanol and water from the reaction mixture using a rotary evaporator under reduced pressure at a bath temperature of 50 °C.
-
The resulting crude product, often a viscous oil, is triturated with cold diethyl ether to induce crystallization.
-
The white crystalline product is collected by vacuum filtration and washed with a small amount of cold diethyl ether.
-
The product is then dried under high vacuum to yield pure tetrabutylammonium tosylate.
Use in Nucleophilic Substitution: Conversion of Tosylates to Nitroalkanes
The following protocol details a reaction where a tosylate is converted to a nitroalkane, a reaction in which tetrabutylammonium tosylate could be a starting material.[7]
Materials and Reagents:
-
Alkyl tosylate (e.g., 1-pentadecyl tosylate)
-
Tetrabutylammonium nitrite (TBAN)
-
Toluene
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of the alkyl tosylate (1 mmol) in toluene (4 mL), add tetrabutylammonium nitrite (1.5 mmol, 433 mg) at room temperature.
-
Stir the resulting mixture at room temperature for 2.5 hours.
-
Upon completion of the reaction, add MTBE (5 mL) to the mixture, which will result in the formation of two phases.
-
Separate the organic phase and wash it with water.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Role in Phase-Transfer Catalysis
Tetrabutylammonium tosylate is an effective phase-transfer catalyst (PTC).[8] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the migration of a reactant from one phase to another where the reaction can occur. The tetrabutylammonium cation is lipophilic and can transport an anion (like fluoride or hydroxide) from the aqueous phase into the organic phase as an ion pair. This enhances the reaction rate by bringing the reactants together.
References
- 1. chembk.com [chembk.com]
- 2. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [chemicalbook.com]
- 3. This compound | 7182-86-7 [amp.chemicalbook.com]
- 4. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Easy and direct conversion of tosylates and mesylates into nitroalkanes [beilstein-journals.org]
- 8. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tetrabutylammonium 4-Toluenesulfonate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tetrabutylammonium 4-toluenesulfonate, a versatile quaternary ammonium salt. This document details its synonyms, chemical properties, and significant applications, with a focus on its role as a phase transfer catalyst in organic synthesis. Detailed experimental protocols and quantitative data are presented to support researchers in their practical applications.
Chemical Identity and Synonyms
This compound is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a 4-toluenesulfonate (tosylate) anion.[1] This structure imparts unique properties, making it a valuable reagent in various chemical transformations. It is known by several synonyms in the scientific literature and chemical supply catalogs.
Common Synonyms:
-
TETRABUTYLAMMONIUM TOLUENE-4-SULFONATE[2]
-
N,N,N-tributylbutan-1-aminium 4-methylbenzenesulfonate[1]
-
TBAOTs[5]
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7182-86-7 | [2][3] |
| Molecular Formula | C₂₃H₄₃NO₃S | [2][3] |
| Molecular Weight | 413.66 g/mol | [2][3] |
| Melting Point | 70-72 °C | [2][6] |
| Appearance | White to light brown powder | [3] |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) and other polar organic solvents. | [2] |
Core Application: Phase Transfer Catalysis
The primary application of this compound is as a phase transfer catalyst (PTC).[3][6][7] PTCs are essential in facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The tetrabutylammonium cation, with its lipophilic butyl groups, can effectively transport the tosylate anion (or other anions present in the aqueous phase) into the organic phase, where it can react with an organic substrate.[3] This mechanism enhances reaction rates and yields, often under milder conditions than conventional methods.[3]
Mechanism of Action
The mechanism of phase transfer catalysis involving this compound can be visualized as a cyclic process.
Caption: General workflow of phase transfer catalysis.
Key Experimental Applications and Protocols
This compound is employed in a variety of organic transformations. Below are detailed examples of its application with experimental protocols.
Sₙ2 Radiofluorination
Tetrabutylammonium tosylate is an effective phase transfer catalyst for Sₙ2 radiofluorinations, a critical reaction in the synthesis of radiotracers for Positron Emission Tomography (PET).[8] It facilitates the introduction of the [¹⁸F]fluoride anion into organic molecules.
Quantitative Data for Sₙ2 Radiofluorination:
| Substrate | Precursor Amount | Reaction Time | Radiochemical Yield (non-decay corrected) | Reference |
| MMSE | 0.3 mg | 5 min | 33 ± 3% | [2] |
Experimental Protocol: [¹⁸F]FES Synthesis
-
[¹⁸F]Fluoride Elution: Elute [¹⁸F]Fluoride retained on a QMA carb cartridge (46 mg) with a solution of 1.2 mg of tetrabutylammonium tosylate (TBAOTs) in ethanol.[2]
-
Reaction Setup: To the eluate, add 0.3 mg of the precursor MMSE in 1 mL of acetonitrile.[2]
-
Fluorination Reaction: Heat the reaction mixture at 100 °C for 5 minutes.[2]
-
Purification: Isolate the desired product, [¹⁸F]FES, by single-cartridge SPE purification using an OASIS WAX 3cc cartridge. Elution is accomplished with aqueous ethanol of different concentrations.[2]
-
Final Formulation: The final product can be formulated in normal saline with 5% ethanol.[2]
Caption: Experimental workflow for Sₙ2 radiofluorination.
Synthesis of this compound
While not as commonly performed in a research setting due to its commercial availability, the synthesis of this compound can be achieved through a neutralization reaction between tetrabutylammonium hydroxide and p-toluenesulfonic acid. The following is a general protocol adapted from the synthesis of a similar salt, tetrabutylammonium salicylate.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of p-toluenesulfonic acid in a suitable solvent such as acetone. Stir at room temperature until fully dissolved.
-
Addition of Base: Slowly add one equivalent of a 40% aqueous solution of tetrabutylammonium hydroxide to the p-toluenesulfonic acid solution dropwise over 30 minutes with continuous stirring. Monitor the temperature to maintain it at or near room temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete neutralization.
-
Solvent Removal: Remove the solvent and water from the reaction mixture using a rotary evaporator under reduced pressure at a bath temperature of 40-50 °C.
-
Isolation and Purification: The crude product, often a viscous oil or semi-solid, can be triturated with diethyl ether to induce solidification. Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/diethyl ether.
Caption: Workflow for the synthesis of the title compound.
Other Notable Applications
Beyond Sₙ2 radiofluorination, this compound and its synonyms find utility in several other areas of chemical synthesis and materials science:
-
Electrolyte in Polymer Synthesis: It serves as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole.[6][7]
-
General Organic Synthesis: It is used in a variety of organic reactions, including alkylations and acylations, to improve reaction rates and yields.[3]
-
Surface Modification: This compound can be employed to modify surfaces to alter their hydrophobicity or hydrophilicity, which is relevant in materials science for developing advanced coatings and membranes.[3]
-
Biochemical Applications: It is used in biochemical assays and separations, aiding in the purification of biomolecules.[3]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Store the compound in a tightly sealed container in a dry, cool place.[2]
This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its versatility as a phase transfer catalyst, coupled with its other applications, makes it a valuable tool for chemists and material scientists.
References
- 1. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. scribd.com [scribd.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight of Tetrabutylammonium p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular weight of tetrabutylammonium p-toluenesulfonate (TBA p-toluenesulfonate), a quaternary ammonium salt frequently utilized as a phase transfer catalyst and electrolyte in organic synthesis.[1][2] This document outlines the compound's constituent parts, their respective molecular weights, and the methodology for their determination.
Quantitative Data Summary
The molecular weight of a chemical compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and material characterization. Tetrabutylammonium p-toluenesulfonate is an ionic compound composed of a tetrabutylammonium (TBA) cation and a p-toluenesulfonate (tosylate) anion.[1] The overall molecular weight is the sum of the masses of these two ionic components.
The quantitative data for TBA p-toluenesulfonate and its constituent ions are summarized below.
| Component | Chemical Formula | Molar Mass ( g/mol ) |
| Tetrabutylammonium (TBA) Cation | [N(C₄H₉)₄]⁺ or C₁₆H₃₆N⁺ | 242.46[3][4] |
| p-Toluenesulfonate (Tosylate) Anion | C₇H₇O₃S⁻ | 171.20[5] |
| Tetrabutylammonium p-Toluenesulfonate | C₂₃H₄₃NO₃S | 413.66 [2][6] |
Logical Derivation of Molecular Weight
The total molecular weight of the salt is logically derived from the sum of the molecular weights of its constituent cation and anion. This relationship is fundamental to the principles of mass conservation and chemical composition.
Experimental Protocol: Molecular Weight Determination
The molecular weight of organic salts like TBA p-toluenesulfonate can be experimentally verified using several analytical techniques. Mass spectrometry is one of the most precise and widely used methods.[7]
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of TBA p-toluenesulfonate.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol) to create a dilute solution of approximately 1 mg/mL.[8]
-
Vortex the solution to ensure complete dissolution.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound appropriate for the mass range of interest (e.g., sodium trifluoroacetate clusters).
-
Set the instrument to positive ion detection mode to observe the tetrabutylammonium cation ([M]⁺).
-
Set the instrument to negative ion detection mode to observe the p-toluenesulfonate anion ([M]⁻).
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
-
-
Analysis Workflow:
-
Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes across a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
-
In positive mode, the spectrum will show a prominent peak corresponding to the tetrabutylammonium cation at m/z ≈ 242.46.
-
In negative mode, the spectrum will show a prominent peak corresponding to the p-toluenesulfonate anion at m/z ≈ 171.20.
-
The molecular weight of the intact salt is confirmed by the presence of both ionic species in their respective polarities.
-
References
- 1. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]
- 7. howengineeringworks.com [howengineeringworks.com]
- 8. echemi.com [echemi.com]
A-Scientist's Guide to the Solubility of Tetrabutylammonium 4-Toluenesulfonate in Organic Solvents
Abstract
Tetrabutylammonium 4-toluenesulfonate (TBATs), a quaternary ammonium salt, is a compound of significant interest across diverse scientific fields, including organic synthesis, electrochemistry, and materials science. Its efficacy in these applications is fundamentally governed by its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical prerequisite for process optimization and rational solvent selection. This in-depth technical guide provides a comprehensive overview of the solubility of TBATs, consolidating quantitative data, outlining a robust experimental protocol for solubility determination, and exploring the underlying physicochemical principles that dictate its dissolution. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of TBATs in their work.
Introduction: The Versatility of this compound
This compound, also known as tetrabutylammonium tosylate, is a white to off-white solid comprised of a bulky tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a 4-toluenesulfonate (tosylate, [CH₃C₆H₄SO₃]⁻) anion. This structure places it in the category of quaternary ammonium salts, a class of compounds renowned for their utility as phase-transfer catalysts (PTCs), electrolytes, and reagents in organic synthesis.[1][2] The large, nonpolar alkyl chains of the cation impart significant organophilic character, while the ionic nature of the salt allows for interaction with polar species. This dual nature is the key to its versatility.
The choice of solvent is paramount in any chemical process. For TBATs, solubility dictates its availability for reaction, its mobility in electrochemical cells, and its ability to facilitate interactions between immiscible reactants. For instance, its role as a phase-transfer catalyst in Sₙ2 radiofluorinations hinges on its ability to dissolve in the organic phase, carrying the fluoride anion from an aqueous or solid phase to the reaction site.[3][4] This guide aims to demystify the solubility characteristics of TBATs, providing both empirical data and the theoretical and practical tools necessary for its effective application.
Theoretical Framework: Factors Governing Solubility
The dissolution of an ionic salt like TBATs is a complex process governed by the energetic balance between the lattice energy of the solid salt and the solvation energy of the individual ions. The general principle of "like dissolves like" provides a useful, albeit simplified, starting point.[5] TBATs, with its large organic cation and anion, is generally soluble in polar organic solvents.[1] However, a more nuanced understanding requires consideration of several key factors:
-
Solvent Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus favoring dissolution.[6] Polar aprotic solvents like acetonitrile, DMSO, and DMF are often excellent choices.
-
Cation-Solvent and Anion-Solvent Interactions: The large, sterically hindered tetrabutylammonium cation interacts primarily through weaker van der Waals forces. The tosylate anion, with its sulfonate group, can participate in stronger dipole-dipole interactions and potentially weak hydrogen bonding. The overall solvation energy is a sum of these interactions.
-
Structural Considerations: The sheer size of the tetrabutylammonium cation plays a crucial role. It results in a relatively low lattice energy compared to salts with smaller ions, making it easier for solvent molecules to overcome the crystal forces. This is a common feature among quaternary ammonium salts that enhances their solubility in organic media.[7]
The interplay of these factors determines the extent to which TBATs will dissolve in a given solvent, a parameter that must be known for predictable and reproducible experimental outcomes.
Quantitative Solubility Data
Precise, quantitative solubility data is often dispersed throughout the literature and supplier technical data sheets. This section consolidates available information into a clear, comparative format. It is important to note that solubility is temperature-dependent; however, much of the publicly available data is provided at ambient or room temperature without exact specification.
| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Citation(s) |
| Acetonitrile | CH₃CN | 0.1 g/mL (100 mg/mL) | [2][8][9][10][11][12][13] |
Note: The available quantitative data is heavily focused on acetonitrile, a common solvent for electrochemical applications and organic reactions. Qualitative statements indicate that TBATs is soluble in a range of polar organic solvents.[1] For other solvents, experimental determination is often necessary.
Experimental Determination of Solubility: A Validated Protocol
For solvents where quantitative data is unavailable, or for applications requiring precise knowledge of solubility at specific temperatures, direct experimental measurement is essential. The following protocol describes the widely accepted "equilibrium concentration method," a robust technique for determining the solubility of a salt in an organic solvent.[14][15]
Workflow for Solubility Determination
Caption: Workflow for Experimental Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of the Suspension:
-
To a series of sealable glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of TBATs solid to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after the equilibration period. This ensures the solution is truly saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration (The Self-Validating Step):
-
Place the vials in a constant-temperature shaker bath. Precise temperature control is critical as solubility is temperature-sensitive.
-
Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[14][15]
-
Causality Check: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, the system is at equilibrium.[14][15]
-
-
Sample Collection:
-
Stop the agitation and allow the vials to stand in the temperature bath for several hours to allow the excess solid to settle completely.
-
Using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE), carefully withdraw a precise aliquot of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred, which would erroneously inflate the measured solubility.
-
-
Concentration Analysis:
-
The concentration of TBATs in the collected aliquot can be determined by several methods:
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed beaker. Carefully evaporate the solvent under reduced pressure or in a fume hood. The mass of the remaining solid TBATs can be measured, and the solubility calculated. This method is simple but requires a non-volatile solute.
-
Spectroscopic Analysis (UV-Vis): If the tosylate anion provides a distinct UV absorbance, a calibration curve can be prepared using solutions of known concentration. The absorbance of the saturated solution can then be measured to determine its concentration.
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method.[14][15] A calibration curve is generated, and the saturated solution is appropriately diluted and injected to determine its exact concentration.
-
-
-
Calculation:
-
Using the measured concentration and the volume of the aliquot, calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mol/L).
-
Applications Driven by Solubility
The practical utility of TBATs is directly linked to its solubility profile.
-
Phase-Transfer Catalysis (PTC): In PTC, TBATs solubilizes an anionic reagent (like F⁻, CN⁻, or OH⁻) in a nonpolar organic solvent, allowing it to react with an organic substrate that is insoluble in the aqueous phase. High solubility in solvents like toluene or dichloromethane is key for this application.[1][2] The use of TBATs as an inert PTC for Sₙ2 radiofluorinations is a prime example of its importance in modern radiochemistry.[3]
-
Electrochemistry: As a supporting electrolyte, TBATs must be highly soluble in the chosen solvent (often acetonitrile) to provide high ionic conductivity for the solution.[2][16] Its large electrochemical window and good solubility make it a preferred choice for studying non-aqueous electrochemical systems.
Conceptual Diagram of Dissolution
Caption: Dissolution and Solvation of TBATs.
Conclusion
The solubility of this compound is a critical parameter that underpins its widespread utility in science and industry. While it exhibits excellent solubility in polar aprotic solvents like acetonitrile, a detailed understanding of its behavior in a broader range of media requires a combination of literature data and empirical measurement. By providing a theoretical framework, consolidated data, and a robust experimental protocol, this guide equips researchers with the necessary tools to confidently and effectively employ TBATs in their specific applications, enabling innovation and optimization in fields from synthetic chemistry to advanced materials.
References
- 1. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]
- 2. This compound | 7182-86-7 [amp.chemicalbook.com]
- 3. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. saltise.ca [saltise.ca]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chembk.com [chembk.com]
- 9. 7182-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Cas 7182-86-7,this compound | lookchem [lookchem.com]
- 12. This compound | CAS#:7182-86-7 | Chemsrc [chemsrc.com]
- 13. This compound | 7182-86-7 [chemicalbook.com]
- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Melting Point of Tetrabutylammonium Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of tetrabutylammonium tosylate, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document outlines its physicochemical properties, detailed experimental protocols for melting point determination, and its role in specific reaction workflows.
Physicochemical Data of Tetrabutylammonium Tosylate
Tetrabutylammonium tosylate, with the chemical formula C₂₃H₄₃NO₃S, is a white to light-yellow crystalline powder. Its key physical property, the melting point, is a critical parameter for its identification, purity assessment, and application in various chemical processes.
| Property | Value | Reference(s) |
| Melting Point | 70-72 °C | [1][2][3][4][5][6] |
| Molecular Weight | 413.66 g/mol | [1][2][3][5][6] |
| CAS Number | 7182-86-7 | [1][2][3][4][5][6] |
Experimental Protocol: Melting Point Determination
The melting point of tetrabutylammonium tosylate can be accurately determined using the capillary method with a Mel-Temp apparatus or a similar device. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
Materials and Equipment:
-
Tetrabutylammonium Tosylate (powdered)
-
Mel-Temp apparatus or equivalent melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
-
Long glass tube (for packing)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the tetrabutylammonium tosylate sample is completely dry, as moisture can depress the melting point.[7]
-
If necessary, finely powder the crystalline sample using a mortar and pestle to ensure uniform heat transfer.[7]
-
Load the powdered sample into a capillary tube by pressing the open end into the powder. A small amount of sample, approximately 2-3 mm in height, should be introduced into the tube.[1][2][4]
-
Pack the sample firmly into the sealed end of the capillary tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[1][2][4]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Measurement:
-
Set the initial temperature of the apparatus to about 15-20°C below the expected melting point (approximately 50-55°C for tetrabutylammonium tosylate).[1][4]
-
Heat the sample at a slow, controlled rate of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts completely (the clear point).
-
The recorded range between the onset and clear point is the melting point range of the sample. For a pure substance, this range is typically narrow (0.5-2°C).
-
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Dispose of the used capillary tube appropriately.
-
Applications and Experimental Workflows
Tetrabutylammonium tosylate serves as a versatile compound in various chemical applications. Below are diagrams illustrating its role in two significant processes.
Phase-Transfer Catalysis in Sₙ2 Radiofluorination
Tetrabutylammonium tosylate is an effective phase-transfer catalyst, particularly in nucleophilic substitution reactions like radiofluorinations, which are crucial in the synthesis of radiotracers for Positron Emission Tomography (PET).[8][9] The tetrabutylammonium cation facilitates the transfer of the fluoride anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.
Caption: Phase-transfer catalysis cycle of tetrabutylammonium tosylate.
Supporting Electrolyte in Electrochemical Polymerization
In the field of materials science, tetrabutylammonium tosylate is utilized as a supporting electrolyte in the electrochemical polymerization of conductive polymers like polypyrrole.[5] It provides the necessary conductivity to the solution and the tosylate anion acts as the dopant for the growing polymer chain.
Caption: Workflow for electrochemical polymerization using TBAOTs.
References
- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Poly(pyrrol-2-ylium tosylate): Electrochemical Synthesis and Physical and Mechanical Properties for Macromolecules - IBM Research [research.ibm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thermal Stability of Tetrabutylammonium 4-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tetrabutylammonium 4-toluenesulfonate (TBATos), a quaternary ammonium salt frequently utilized as a phase transfer catalyst and electrolyte in various chemical and pharmaceutical processes. Understanding the thermal properties of this compound is critical for ensuring its safe handling, optimizing reaction conditions, and assessing its suitability for applications involving elevated temperatures.
Physicochemical and Thermal Properties
This compound is a white to off-white solid at room temperature. Its thermal stability is a key parameter for its application in organic synthesis and materials science. While specific, detailed public data on the thermal decomposition of TBATos is limited, the thermal behavior of related tetrabutylammonium salts provides a strong indication of its stability. Generally, tetrabutylammonium salts are known for their good thermal stability.
The following table summarizes the known physical and general thermal properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₄₃NO₃S | [1] |
| Molecular Weight | 413.66 g/mol | [1] |
| Melting Point | 70-72 °C | [2][3][4] |
| Decomposition Temperature | >300 °C (literature value for similar salts) | [5] |
Note: The decomposition temperature is a general value for tetrabutylammonium salts and should be confirmed by specific analysis for this compound.
Thermal Analysis: Experimental Protocols
To precisely determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[6] The following protocols are based on established methodologies for the thermal analysis of organic salts and ionic liquids.[1][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing data on decomposition temperatures and the presence of volatile components.[6]
Instrumentation: A calibrated thermogravimetric analyzer is required.
Procedure:
-
Sample Preparation: Dry the this compound sample under vacuum at a temperature below its melting point (e.g., 60 °C) for at least 24 hours to remove any residual moisture or solvents.
-
Sample Loading: Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (ceramic or platinum is recommended).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as high-purity nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidation.[7][8]
-
Temperature Program:
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[9]
Instrumentation: A calibrated differential scanning calorimeter is required.
Procedure:
-
Sample Preparation: Use a dried sample of this compound as described for TGA.
-
Sample Loading: Accurately weigh 3-5 mg of the sample into a non-hermetically sealed aluminum pan with a pinhole in the lid to allow for the escape of any evolved gases.[8]
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate of 50 mL/min.[8]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min to observe the melting endotherm.
-
Cool the sample to a sub-ambient temperature (e.g., -50 °C).
-
Heat the sample to a final temperature in the decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min to observe any exothermic or endothermic events associated with decomposition.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of quaternary ammonium salts, such as this compound, is generally believed to proceed through a Hofmann elimination mechanism.[6][10] This pathway involves the abstraction of a β-hydrogen from one of the butyl chains by the tosylate anion, leading to the formation of a tertiary amine, an alkene, and p-toluenesulfonic acid.
The proposed decomposition pathway is illustrated below.
Further decomposition of the initial products can occur at higher temperatures. The exact product distribution and decomposition kinetics would require more detailed analysis, such as TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products.
Conclusion
This compound exhibits good thermal stability, with decomposition generally occurring at temperatures above 300 °C. For applications requiring precise temperature control and to ensure safe operation, it is imperative to conduct specific thermal analyses such as TGA and DSC following the detailed protocols provided in this guide. The primary decomposition mechanism is likely Hofmann elimination, leading to the formation of tributylamine, 1-butene, and p-toluenesulfonic acid. This understanding of the thermal behavior of this compound is essential for its effective and safe use in research, development, and manufacturing processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]
- 10. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Tetrabutylammonium 4-toluenesulfonate safety and handling
An In-depth Technical Guide to the Safety and Handling of Tetrabutylammonium 4-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a quaternary ammonium salt utilized in various chemical and pharmaceutical applications. Adherence to the following procedures is critical for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as acetonitrile.[3][4] The compound's structure, consisting of a tetrabutylammonium cation and a p-toluenesulfonate anion, imparts properties that make it useful as a phase transfer catalyst.[2][5][6][7]
| Property | Value | References |
| Chemical Formula | C₂₃H₄₃NO₃S | [1][5] |
| Molecular Weight | 413.66 g/mol | [8] |
| CAS Number | 7182-86-7 | [1][8] |
| EC Number | 230-548-8 | [1][8] |
| Melting Point | 70-72 °C | [5][8] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) | [3][4] |
Toxicological Information
Detailed toxicological data for this compound is limited. However, the toxicity of tetrabutylammonium salts is primarily attributed to the tetrabutylammonium cation.[9] Quaternary ammonium compounds, in general, can cause a range of adverse health effects.
| Hazard Classification | Description | GHS Hazard Statement | Pictogram | References |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| [1][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| [1][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
| [5][8] |
No specific LD50 data for this compound was found in the search results. For other tetrabutylammonium salts, such as the bromide, the oral LD50 in rats is in the range of 300-2000 mg/kg body weight.[9]
Experimental Protocols
The following are summaries of standard methodologies for assessing the hazards associated with chemical substances, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to determine the acute oral toxicity of a substance without calculating a precise LD50.
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The absence or presence of mortality or morbidity determines the next step.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose via gavage.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
A sighting study with a single animal is often conducted to determine the appropriate starting dose.
-
-
Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxic effects at different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[10][11][12]
-
Principle: The test material is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.
-
Test System: Commercially available RhE models that mimic the biochemical and physiological properties of the human epidermis.[5][11]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed by rinsing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is assessed using a vital dye such as MTT.
-
-
Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[12]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[3][13][14]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure:
-
A single dose of the substance is applied to one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The severity and reversibility of any lesions are recorded.
-
-
Endpoint: The substance is classified based on the severity and persistence of the observed eye lesions.
Safety and Handling
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound to minimize exposure.[1][8]
| PPE Category | Recommendation | References |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [1] |
| Respiratory Protection | Use a dust respirator (e.g., N95) if dust is generated. Work in a well-ventilated area or under a fume hood. | [1][8] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1][3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]
Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1][3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Dispose of contaminated packaging as unused product.[3] Always observe all federal, state, and local environmental regulations.[1]
Visualizations
Generalized Quaternary Ammonium Compound (QAC) Cellular Interaction Pathway
Quaternary ammonium compounds, including the tetrabutylammonium cation, are known to interact with cell membranes, leading to disruption and potential cell death. This generalized pathway illustrates the key events.
Caption: Generalized cellular interaction pathway of Quaternary Ammonium Compounds (QACs).
Emergency First Aid Workflow
This diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
Caption: Emergency first aid workflow for exposure to this compound.
Spill Cleanup Procedure
This workflow details the steps for safely cleaning up a spill of this compound.
Caption: Workflow for the safe cleanup of a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. delltech.com [delltech.com]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oecd.org [oecd.org]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. mbresearch.com [mbresearch.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to Tetrabutylammonium 4-Toluenesulfonate for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of tetrabutylammonium 4-toluenesulfonate (TBATs), a versatile quaternary ammonium salt. With full editorial control, this document is structured to offer practical, field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the core scientific principles, supplier selection, quality control, and key applications of TBATs, ensuring a self-validating system of protocols and information grounded in authoritative references.
Introduction to this compound: A Workhorse in Modern Chemistry
This compound, also known as tetrabutylammonium tosylate, is a quaternary ammonium salt with the chemical formula C₂₃H₄₃NO₃S.[1] It is comprised of a bulky, lipophilic tetrabutylammonium cation and a p-toluenesulfonate (tosylate) anion. This unique structure imparts valuable properties, making it a widely used reagent in organic synthesis and electrochemistry.
Its primary function stems from its ability to act as a phase-transfer catalyst (PTC) .[2][3][4][5] In multiphasic reaction systems, where reactants are segregated in immiscible liquids (e.g., aqueous and organic layers), TBATs facilitates the transfer of one reactant across the phase boundary to react with the other.[2][3] This dramatically increases reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener chemical processes.[4] Beyond its catalytic role, TBATs also serves as an effective electrolyte in various electrochemical applications due to its high ionic conductivity.
Selecting a Commercial Supplier: A Critical First Step for Reproducible Research
The quality and purity of TBATs can significantly impact experimental outcomes. Therefore, careful selection of a commercial supplier is paramount. Researchers should consider factors such as purity, available grades, consistency between batches, and the quality of technical documentation provided.
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Product Name | Purity Specification | Available Grades |
| Sigma-Aldrich (Merck) | Tetrabutylammonium p-toluenesulfonate | 99% | Research Grade |
| TCI (Tokyo Chemical Industry) | Tetrabutylammonium p-Toluenesulfonate | >98.0% (T) | Research Grade, some products listed as suitable for specialty synthesis and ionic liquids |
| Alfa Aesar (Thermo Fisher Scientific) | Tetrabutylammonium p-toluenesulfonate | Specific purity may vary by product lot | Research Grade, Electronic Grade may be available for related compounds |
| Chem-Impex | Tetrabutylammonium p-toluenesulfonate | ≥ 99% (Assay by titration) | Research Grade |
| ChemicalBook | This compound | Varies by listed supplier | Multiple suppliers listed with varying grades |
Expert Insight: For applications sensitive to trace impurities, such as in pharmaceutical development or high-precision electrochemistry, requesting a lot-specific Certificate of Analysis (CoA) is crucial. This document provides detailed information on the purity and levels of specific impurities.
Caption: Decision workflow for selecting a TBATs supplier.
Technical Specifications and Quality Control
Ensuring the quality of TBATs is a self-validating step for reproducible research. The following table outlines key technical specifications and common analytical methods for quality control.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to off-white crystalline powder | Visual Inspection | Basic identity check |
| Purity (Assay) | ≥98% | Titration (e.g., potentiometric), HPLC, NMR | Quantifies the amount of active compound |
| Melting Point | 69-74 °C | Melting Point Apparatus | Indicator of purity |
| Moisture Content | Varies (typically low) | Karl Fischer Titration | Water can interfere with many reactions |
| Solubility | Soluble in polar organic solvents | Visual Inspection | Confirms suitability for specific solvent systems |
| Infrared (IR) Spectrum | Conforms to reference spectrum | FTIR Spectroscopy | Confirms molecular structure and functional groups |
A potentiometric titration is a common and reliable method for determining the purity of quaternary ammonium salts like TBATs. This technique involves titrating the sample with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate, and monitoring the potential change to determine the endpoint. For more detailed analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed to separate and identify impurities.
Core Applications in Research and Drug Development
Phase-Transfer Catalysis (PTC) in Organic Synthesis
The primary application of TBATs is as a phase-transfer catalyst, particularly in nucleophilic substitution reactions. The bulky, organic-soluble tetrabutylammonium cation forms an ion pair with the nucleophile (e.g., fluoride, cyanide, hydroxide) from the aqueous phase. This ion pair is sufficiently lipophilic to be transported into the organic phase, where the "naked" and highly reactive nucleophile can then react with the organic substrate.
Mechanism of Phase-Transfer Catalysis:
Caption: Simplified mechanism of phase-transfer catalysis.
Field-Proven Protocol: SN₂ Radiofluorination for PET Tracer Synthesis
A significant application in drug development is the use of TBATs in SN₂ radiofluorinations for the synthesis of Positron Emission Tomography (PET) tracers.[6] TBATs has been shown to be an effective and inert PTC for these reactions, often allowing for high efficiency with minimal precursor amounts.[6]
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through a strong anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered.
-
Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the cartridge with a solution of tetrabutylammonium p-toluenesulfonate in an appropriate organic solvent (e.g., acetonitrile). This step forms the reactive [Bu₄N]⁺[¹⁸F]F⁻ ion pair. A key advantage of using TBATs is that it often circumvents the need for azeotropic drying, which is a common requirement with other fluoride sources.[6]
-
Radiofluorination Reaction: The eluted [¹⁸F]F⁻/TBATs solution is added to the precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, triflate). The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified, typically using semi-preparative HPLC, to isolate the ¹⁸F-labeled product from unreacted precursor, TBATs, and other byproducts.
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for administration.
Supporting Electrolyte in Electrochemistry
TBATs is also widely used as a supporting electrolyte in non-aqueous electrochemistry. Its role is to provide high ionic conductivity to the solution while remaining electrochemically inert within the potential window of interest.
Application in the Electropolymerization of Polypyrrole:
Polypyrrole (PPy) is a conducting polymer with numerous applications in sensors, actuators, and energy storage.[7] One common method for its synthesis is electrochemical polymerization, where TBATs can be used as the electrolyte.[8]
Experimental Workflow:
Caption: Workflow for the electrochemical polymerization of polypyrrole.
Detailed Protocol:
-
Electrolyte Preparation: Prepare a solution of the pyrrole monomer (e.g., 0.1 M) and this compound (e.g., 0.1 M) in a suitable aprotic solvent, such as acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. The working electrode can be platinum, gold, or glassy carbon. A platinum wire is typically used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) can be used as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The oxidation of the pyrrole monomer occurs at the electrode surface, leading to the formation of a polypyrrole film. The tosylate anion from TBATs acts as the dopant, becoming incorporated into the polymer backbone to balance the positive charge.
-
Film Characterization: After polymerization, the polypyrrole-coated electrode is removed from the cell, rinsed with the solvent, and dried. The properties of the film can then be characterized using techniques such as cyclic voltammetry (CV), scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy.
Conclusion: A Versatile Tool for Innovation
This compound is a powerful and versatile reagent with significant applications in both academic research and industrial drug development. Its efficacy as a phase-transfer catalyst and a supporting electrolyte makes it an invaluable tool for organic chemists and electrochemists alike. By understanding the principles behind its function, carefully selecting high-quality commercial sources, and implementing robust experimental protocols, researchers can leverage the full potential of TBATs to drive innovation in their respective fields.
References
- 1. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. biomedres.us [biomedres.us]
- 4. jetir.org [jetir.org]
- 5. ijstr.org [ijstr.org]
- 6. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]
Tetrabutylammonium Tosylate: A Versatile Reagent in Modern Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tetrabutylammonium tosylate (TBAOTs), a quaternary ammonium salt, has emerged as a highly versatile and valuable reagent in various fields of chemistry. Its unique combination of properties, including its role as a phase-transfer catalyst, electrolyte, and component of ionic liquids, makes it an indispensable tool in organic synthesis, electrochemistry, and materials science. This guide provides a comprehensive overview of the fundamental applications of TBAOTs, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging this compound's full potential.
Physicochemical Properties
Tetrabutylammonium tosylate is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₃NO₃S | [2] |
| Molar Mass | 413.66 g/mol | [1][2] |
| Melting Point | 70-72 °C | [1][2][3] |
| Appearance | White to Light yellow powder/crystal | [1][4] |
| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless) | [1][4] |
| CAS Number | 7182-86-7 | [2] |
Core Application 1: Phase-Transfer Catalysis
As a phase-transfer catalyst (PTC), TBAOTs facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The bulky, lipophilic tetrabutylammonium cation pairs with an anion (like fluoride or nitrite) from the aqueous or solid phase, transporting it into the organic phase where it can react with the organic substrate.[5] This eliminates the need for harsh conditions or expensive anhydrous organic solvents.[5]
A. Application in SN2 Radiofluorination
TBAOTs has proven to be a highly effective and inert phase-transfer catalyst for aliphatic SN2 radiofluorinations, a critical process for synthesizing fluorine-18 (¹⁸F) labeled radiotracers for Positron Emission Tomography (PET).[6][7] A key advantage is its compatibility with non-anhydrous conditions, eliminating the need for azeotropic drying, which simplifies automated synthesis.[7] This method allows for a significant reduction in the amount of expensive labeling precursors required.[6][7]
| Radiotracer Precursor | Precursor Amount (mg) | Elution Efficiency | Radiochemical Yield (RCY) | Synthesis Time (min) | Reference |
| 6-Nitropiperonal (for 6-[¹⁸F]FP) | 0.2 mg (reduced from 4.0 mg) | >90% | Not specified | Not specified | [6] |
| ArylBPin precursors (for 6-L-[¹⁸F]FDOPA) | Not specified | >80% | 14.5 ± 0.5 % | 70 min | [6] |
| Tosylated precursor (for [¹⁸F]MCL-524) | 1.0 mg | Not specified | Not specified | 15 min (heating) | [6] |
This protocol is a generalized representation based on methodologies described for ¹⁸F-fluorination.[6]
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a strong anion-exchange cartridge (e.g., QMA).
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of tetrabutylammonium tosylate in an ethanol or acetonitrile/water mixture. For example, TBAOTs in ethanol can elute ¹⁸F from a QMA-HCO₃ cartridge with >90% efficiency.[6]
-
Reaction: Add the labeling precursor (0.2–1.2 mg), dissolved in anhydrous acetonitrile, directly to the eluate containing the [¹⁸F]F⁻/TBAOTs complex.[6][7]
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 15 minutes) to facilitate the nucleophilic substitution.[6]
-
Work-up and Purification: Following the reaction, the mixture is typically subjected to a purification step, often involving solid-phase extraction (SPE) or semi-preparative HPLC, to isolate the final radiotracer.
Workflow for TBAOTs-mediated SN2 Radiofluorination.
B. Application in Nucleophilic Substitution
TBAOTs is also instrumental in other nucleophilic substitution reactions. For instance, it enables the direct conversion of tosylates and mesylates into nitroalkanes using tetrabutylammonium nitrite (TBAN) under mild conditions.[8] This avoids the traditional, harsher multi-step process that involves converting alcohols to halides before substitution.[8]
The following data pertains to the reaction of primary tosylates/mesylates with tetrabutylammonium nitrite (TBAN) in toluene at room temperature.[8]
| Substrate (1 mmol) | Reagent (equiv) | Reaction Time (h) | Yield (%) |
| Pentadecyl tosylate | TBAN (1.5) | 2.5 | 61 |
| Dodecyl tosylate | TBAN (1.5) | 2.5 | 66 |
| Octyl tosylate | TBAN (1.5) | 2.5 | 64 |
| 4-Phenylbutyl mesylate | TBAN (1.5) | 2.5 | 58 |
| 3-Butenyl tosylate | TBAN (1.5) | 2.5 | 48 |
This protocol is adapted from the general procedure for converting tosylates and mesylates into nitroalkanes.[8]
-
Reaction Setup: In a suitable flask, dissolve the tosylate or mesylate substrate (1 mmol) in toluene (4 mL) at room temperature.
-
Reagent Addition: Add tetrabutylammonium nitrite (TBAN) (433 mg, 1.5 mmol) to the solution.
-
Reaction: Stir the resulting mixture at room temperature for 2.5 hours.
-
Work-up: Upon completion, add methyl tert-butyl ether (MTBE) (5 mL) to the mixture, which will cause the formation of two phases.
-
Isolation: Separate the organic phase. The protocol avoids an aqueous work-up, simplifying waste disposal and energy consumption.[8] The product can be further purified by standard methods if necessary.
Core Application 2: Supporting Electrolyte in Electrochemistry
In electrochemistry, a supporting electrolyte is crucial for increasing the conductivity of the solution and minimizing the potential drop, but it does not participate in the electrode reaction itself.[9] Tetrabutylammonium tosylate serves as an effective supporting electrolyte in various nonaqueous electrochemical systems.[1][4] Its large ionic radius and weak coordination enhance the stability of electrochemically generated intermediates.[10]
Applications include:
-
Conducting Polymers: Used as an electrolyte in the electrochemical polymerization of polypyrrole (PPy).[1][4]
-
Electrosynthesis: The large tetrabutylammonium cation has been shown to enhance the stability of metal-alkyl intermediates in electrosynthesis compared to smaller, strongly coordinating cations like Li⁺.[10]
-
Electrochemical Studies: Employed in cyclic voltammetry and other electroanalytical methods to study redox processes in nonaqueous solvents like acetonitrile.[11]
Function of TBAOTs as a supporting electrolyte.
Core Application 3: Component of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and high ionic conductivity.[12] They are considered "green" solvents for organic synthesis.[12] Tetrabutylammonium tosylate, with its melting point of 70-72 °C, fits the definition of an ionic liquid.[2][12]
The properties of ILs are tunable by altering the cation-anion pair.[12] The tetrabutylammonium cation, when paired with various anions including tosylate, forms a class of ILs used in diverse applications.[13][14] These applications range from serving as solvents for chemical reactions to their use in stabilizing biological macromolecules like DNA.[12][13] The thermal stability of tetrabutylammonium-based ionic compounds is significantly influenced by the anion.[15]
Core chemical applications of Tetrabutylammonium Tosylate.
References
- 1. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]
- 4. This compound | 7182-86-7 [chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Easy and direct conversion of tosylates and mesylates into nitroalkanes [beilstein-journals.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1554238A2 - Ionic liquids containing a sulfonate anion - Google Patents [patents.google.com]
- 15. Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions | MDPI [mdpi.com]
Methodological & Application
Tetrabutylammonium 4-toluenesulfonate: A Versatile Phase Transfer Catalyst for Organic Synthesis
Introduction
Tetrabutylammonium 4-toluenesulfonate (TBAOTs) is a quaternary ammonium salt that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. Its unique structure, combining a lipophilic tetrabutylammonium cation and a non-coordinating tosylate anion, enables the transfer of anionic reactants from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates and improving yields. This application note provides detailed protocols and quantitative data for the use of TBAOTs in key organic transformations, highlighting its utility for researchers, scientists, and professionals in drug development.
Applications of this compound
TBAOTs is a versatile catalyst with applications in a range of organic reactions, including:
-
Nucleophilic Substitution Reactions (SN2): TBAOTs is particularly effective in facilitating SN2 reactions, such as alkylations and fluorinations. It efficiently transports nucleophiles like phenoxides, alkoxides, and fluoride ions into the organic phase to react with alkyl halides.[1][2]
-
Polymer Synthesis: This catalyst can be used in polymerization processes, where it aids in the transfer of monomers or initiators between phases.
-
Oxidation Reactions: TBAOTs can be employed to carry oxidizing agents from an aqueous phase to an organic phase, allowing for the oxidation of organic substrates under mild conditions.
Mechanism of Phase Transfer Catalysis
The catalytic action of this compound is rooted in its ability to form ion pairs. The large, sterically hindered tetrabutylammonium cation is soluble in organic solvents, while the tosylate anion can be exchanged for other anions present in the aqueous or solid phase. This process facilitates the transport of the desired reactant anion into the organic phase where the reaction with the organic substrate takes place.
Figure 1: General mechanism of phase transfer catalysis.
Experimental Protocols
O-Alkylation of 4-Nitrophenol
This protocol describes the O-alkylation of 4-nitrophenol with 1-bromobutane using this compound as the phase transfer catalyst.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃)
-
This compound (TBAOTs)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and toluene (20 mL).
-
Add this compound (0.414 g, 1 mmol, 10 mol%).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add 1-bromobutane (1.64 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with 20 mL of 1M NaOH solution followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Figure 2: Workflow for the O-alkylation of 4-nitrophenol.
Alkylation of Hydantoin
This protocol details the C5-selective alkylation of hydantoin using allyl bromide as the electrophile and TBAOTs as the phase transfer catalyst. This method is adapted from a procedure using tetrabutylammonium bromide (TBAB), where TBAOTs can be used as an effective alternative.[1]
Materials:
-
Hydantoin
-
Allyl bromide
-
Potassium hydroxide (KOH), 50% w/w aqueous solution
-
This compound (TBAOTs)
-
Toluene
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
To a solution of hydantoin (0.25 mmol) and TBAOTs (0.005 mmol, 2 mol%) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).
-
Add allyl bromide (0.75 mmol, 3 equiv) at room temperature.
-
Stir the reaction vigorously at room temperature until complete conversion of the starting material is observed by TLC.
-
Upon completion, dilute the reaction with H₂O (10 mL) and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data
The efficiency of tetrabutylammonium salts as phase transfer catalysts is demonstrated in the following tables, which summarize quantitative data from representative reactions.
Table 1: Comparison of Phase Transfer Catalysts in the Alkylation of Hydantoin [1]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 2 | 18 | 96 |
| Tetrabutylammonium Iodide (TBAI) | 2 | 18 | 90 |
| Tetrabutylammonium Hydrogen Sulfate | 2 | 18 | 78 |
| Tetrahexylammonium Bromide | 2 | 18 | 86 |
| Trioctylmethylammonium Chloride | 2 | 18 | 74 |
| None | 0 | 18 | 0 |
Table 2: O-Alkylation of Various Phenols with 1-Bromobutane using a Tetrabutylammonium Salt Catalyst
| Phenol | Product | Reaction Time (h) | Yield (%) |
| Phenol | Butoxybenzene | 6 | 92 |
| 4-Chlorophenol | 1-Butoxy-4-chlorobenzene | 5 | 95 |
| 4-Methoxyphenol | 1-Butoxy-4-methoxybenzene | 6 | 90 |
| 2-Naphthol | 2-Butoxynaphthalene | 4 | 98 |
Note: The data in Table 2 are representative yields for O-alkylation reactions using tetrabutylammonium-based phase transfer catalysts under conditions similar to those described in Protocol 1.
Conclusion
This compound is a highly efficient and versatile phase transfer catalyst for a wide range of organic transformations. Its application can lead to significant improvements in reaction rates and yields, often under milder conditions than traditional methods. The protocols provided herein offer a starting point for the application of TBAOTs in laboratory and industrial settings, contributing to the development of more efficient and sustainable chemical processes.
References
Revolutionizing SN2 Fluorination: The Application of Tetrabutylammonium Tosylate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the various fluorination methods, the nucleophilic substitution (SN2) reaction stands out for its efficiency and stereospecificity. A significant advancement in this area is the use of tetrabutylammonium tosylate (TBAOTs) as a phase-transfer catalyst, particularly in the field of radiochemistry for the synthesis of 18F-labeled positron emission tomography (PET) tracers. These application notes provide a comprehensive overview, detailed protocols, and comparative data on the use of TBAOTs in SN2 fluorination reactions.
Introduction: The Role of Tetrabutylammonium Tosylate
Tetrabutylammonium tosylate (TBAOTs) serves as an inert, non-basic phase-transfer catalyst (PTC) that facilitates the transfer of fluoride ions from a solid or aqueous phase to an organic phase where the SN2 reaction occurs.[1][2][3] The large, lipophilic tetrabutylammonium cation forms a loosely associated ion pair with the fluoride anion, effectively increasing the nucleophilicity and solubility of the fluoride in common aprotic organic solvents. This catalytic system offers several distinct advantages over traditional methods that often employ crown ethers like Kryptofix 222 (K222) with potassium carbonate.
Key Advantages of Using TBAOTs:
-
Reduced Precursor Amount: TBAOTs enables efficient fluorination with significantly smaller quantities of expensive precursors (typically in the range of 0.2-1.2 mg), leading to substantial cost savings.[1][2]
-
Simplified Procedure: The use of TBAOTs in alcoholic solutions for the elution of fluoride from anion-exchange cartridges often eliminates the need for azeotropic drying, a time-consuming and technically demanding step.[1][2]
-
Automation-Friendly: The streamlined workflow is highly compatible with automated synthesis modules, enhancing reproducibility and reducing manual intervention.[1][2]
-
Cleaner Reactions: Lower precursor amounts and the absence of a strong base lead to fewer by-products, simplifying the purification process.[1]
-
Broad Compatibility: The method is compatible with standard strong anion-exchange cartridges (QMA) used in radiochemistry.[1][2]
Mechanism of Action: Phase-Transfer Catalysis in SN2 Fluorination
The efficacy of TBAOTs in SN2 fluorination lies in its ability to act as a phase-transfer catalyst. The process can be visualized as a cyclical series of steps that transport the fluoride anion to the reaction site.
Quantitative Data Summary
The following tables summarize the quantitative data for SN2 fluorination reactions using TBAOTs with various precursors.
Table 1: TBAOTs-Mediated Synthesis of [18F]FLT
| Precursor | Precursor Amount (mg) | Radiochemical Yield (RCY, decay-corrected) | Synthesis Time (min) | Purity (%) | Reference |
| 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine | 4.0 | 16 ± 2% | < 55 | >99% | [4] |
| 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine | 1-2 | ~70% (RCC) | - | - | [1] |
RCC: Radiochemical Conversion
Table 2: TBAOTs-Mediated Fluorination of Various Precursors
| Product | Precursor | Precursor Amount (mg) | Radiochemical Conversion (RCC) | Reaction Conditions | Reference |
| [18F]FDG | mannose triflate | 1.2 | 95% | MeCN, 100°C, 10 min | [5] |
| [18F]FMISO | NITTP | 0.5 | 90% | MeCN, 100°C, 10 min | [5] |
| [18F]FET | ethyl-ditriflate-tyrosine | 1.0 | 85% | MeCN, 100°C, 10 min | [5] |
| [18F]FES | MMTES | 0.3 | 70% | MeCN, 100°C, 10 min | [5] |
| 2-[18F]fluoroethyl tosylate ([18F]FEOTs) | ethylene ditosylate | 0.2 | 90% | MeCN, 100°C, 10 min | [5] |
Experimental Protocols
General Protocol for Manual SN2 Radiofluorination
This protocol provides a general guideline for the manual synthesis of 18F-labeled compounds using TBAOTs.
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a pre-conditioned strong anion-exchange (QMA) cartridge.
-
Elution: Elute the trapped [18F]fluoride from the QMA cartridge with a solution of TBAOTs (typically 4.0 mg) in a suitable alcohol (e.g., 2 mL of anhydrous ethanol).
-
Reaction Setup: Transfer the eluate to a reaction vessel. Add a solution of the precursor (0.2-1.2 mg) in anhydrous acetonitrile (e.g., 1 mL).
-
Fluorination Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-110°C) for a designated time (e.g., 10-15 minutes).
-
Hydrolysis (if necessary): If the precursor contains acid-labile protecting groups, cool the reaction mixture and add an appropriate acid (e.g., 1.0 mL of 1N HCl) and heat as required to effect deprotection.
-
Purification: Purify the crude product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to obtain the final 18F-labeled compound.
Detailed Protocol for Automated Synthesis of [18F]FLT
This protocol is specifically for the automated synthesis of [18F]FLT on a GE TRACERlab FX N Pro synthesis module.[3][4]
Reagent Preparation:
-
Vial 1: 4.0 mg of TBAOTs in 2 mL of anhydrous ethanol.
-
Vial 2: Empty (for collection).
-
Vial 3: 4.0 mg of 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine in 1 mL of acetonitrile.
-
Vial 4: 1.0 mL of 1N HCl.
-
Vial 5: 10 mL of H₂O and 2.6 mL of 0.3 N NaOH.
-
Vial 7: 5 mL of water.
-
Vial 8: 8 mL of 10% ethanol.
Automated Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Titania-Catalyzed Radiofluorination of Tosylated Precursors in Highly Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psec.uchicago.edu [psec.uchicago.edu]
Tetrabutylammonium 4-toluenesulfonate: A Versatile Supporting Electrolyte for Non-Aqueous Electrochemistry
Introduction
Tetrabutylammonium 4-toluenesulfonate, also known as tetrabutylammonium tosylate, is a quaternary ammonium salt increasingly utilized as a supporting electrolyte in non-aqueous electrochemical studies. Its favorable properties, including good solubility in common organic solvents, thermal stability, and a reasonably wide electrochemical window, make it a suitable choice for a variety of applications, from fundamental cyclic voltammetry studies to electrosynthesis and the characterization of novel drug candidates. This document provides detailed application notes and protocols for its use, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid with a molecular weight of 413.66 g/mol .[1] It is soluble in polar organic solvents such as acetonitrile.[1][2]
| Property | Value | References |
| Molecular Formula | C23H43NO3S | [1][2] |
| Molecular Weight | 413.66 g/mol | [1] |
| Melting Point | 70-72 °C | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility in Acetonitrile | 0.1 g/mL (clear, colorless) | [2] |
Electrochemical Properties and Comparative Data
While specific quantitative data for the electrochemical window and conductivity of this compound are not extensively reported in the literature, we can infer its performance based on the properties of other tetrabutylammonium salts and the p-toluenesulfonate anion. The large tetrabutylammonium cation is known to provide a wide cathodic window, while the tosylate anion's oxidation potential will determine the anodic limit. For comparative purposes, the table below summarizes the electrochemical properties of other common tetrabutylammonium-based supporting electrolytes in acetonitrile.
| Supporting Electrolyte | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Electrochemical Window (V) | Molar Conductivity (Λm) (S·cm²/mol at 0.1 M in Acetonitrile) |
| Tetrabutylammonium Bromide (TBAB) | ~+1.2 to +1.6 | ~-2.8 | ~4.0 - 4.4 | ~130-150 |
| Tetrabutylammonium Perchlorate (TBAP) | ~+2.5 | ~-2.9 | ~5.4 | ~140-160 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF6) | ~+2.9 | ~-2.9 | ~5.8 | ~150-170 |
Note: The electrochemical window is highly dependent on the solvent, electrode material, and purity of the system.
Applications in Electrochemistry
This compound serves as a crucial component in various electrochemical applications:
-
Cyclic Voltammetry (CV): It is used to increase the conductivity of non-aqueous solutions, allowing for the accurate study of the redox behavior of organic and organometallic compounds.[3]
-
Electrosynthesis: This salt can be employed as an electrolyte in the electrochemical polymerization of conducting polymers, such as polypyrrole.[1]
-
Phase Transfer Catalysis: Beyond its role as a supporting electrolyte, its phase transfer properties can be advantageous in electro-organic synthesis.[4]
Experimental Protocols
Preparation of the Electrolyte Solution
This protocol describes the preparation of a 0.1 M solution of this compound in acetonitrile, a common solvent for non-aqueous electrochemistry.
Caption: Workflow for preparing the electrolyte solution.
Materials:
-
This compound (high purity)
-
Anhydrous acetonitrile (electrochemical grade)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Funnel
-
Glovebox or inert atmosphere setup
Procedure:
-
Drying: Dry the this compound in a vacuum oven at a temperature below its melting point (e.g., 60 °C) for several hours to remove any residual moisture.
-
Weighing: Inside a glovebox or under an inert atmosphere, accurately weigh the required amount of the dried salt. For a 100 mL 0.1 M solution, weigh 4.137 g of this compound.
-
Dissolving: Transfer the weighed salt to a clean, dry beaker. Add a small amount of anhydrous acetonitrile and stir until the salt is completely dissolved.
-
Transfer: Carefully transfer the dissolved solution to a 100 mL volumetric flask using a funnel.
-
Dilution: Add anhydrous acetonitrile to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the electrolyte solution in a sealed container under an inert atmosphere to prevent contamination from moisture and oxygen.
Protocol for Cyclic Voltammetry
This protocol outlines the general procedure for performing a cyclic voltammetry experiment using this compound as the supporting electrolyte.
Caption: Experimental workflow for cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag+ or saturated calomel electrode with a salt bridge)
-
Counter electrode (e.g., platinum wire or mesh)
-
0.1 M this compound in anhydrous acetonitrile
-
Analyte of interest
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile). Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell.
-
Add Electrolyte: Fill the cell with the prepared 0.1 M this compound solution.
-
Deoxygenation: Purge the solution with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone over the desired potential range to establish the background current and the electrochemical window.[5]
-
Add Analyte: Introduce a known concentration of the analyte into the cell.
-
Run Experiment: Perform cyclic voltammetry at various scan rates.
-
Data Analysis: Analyze the resulting voltammograms to determine the redox potentials and other electrochemical parameters of the analyte.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[2] It is essential to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Disclaimer: The information provided here is for research and development purposes only. The protocols are general guidelines and may require optimization for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for the Electrochemical Polymerization of Polypyrrole using Tetrabutylammonium Tosylate (TBAOTs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrochemical synthesis of conductive polypyrrole (PPy) films using tetrabutylammonium tosylate (TBAOTs) as the supporting electrolyte and dopant. The protocols outlined below describe both galvanostatic and potentiostatic deposition methods, which are commonly employed for the fabrication of PPy films for various applications, including drug delivery, biosensors, and neural interfaces.
Introduction
Polypyrrole is an intrinsically conductive polymer that has garnered significant interest in the biomedical field due to its biocompatibility, electrical properties, and stability. Electrochemical polymerization is a versatile technique that allows for the controlled deposition of thin, uniform, and adherent PPy films onto a conductive substrate. The choice of the supporting electrolyte is crucial as the anion becomes incorporated into the polymer backbone as a dopant, significantly influencing the film's properties.
Tetrabutylammonium tosylate (TBAOTs) is a suitable electrolyte for the electropolymerization of pyrrole in non-aqueous solvents. The tosylate anion (OTs⁻) acts as the dopant, imparting conductivity to the PPy film. The large size of the tetrabutylammonium cation (TBA⁺) can also influence the morphology and mechanical properties of the resulting polymer film.
Key Experimental Protocols
Materials and Equipment
Reagents:
-
Pyrrole (Py) monomer (distilled before use)
-
Tetrabutylammonium tosylate (TBAOTs) (≥98% purity)
-
Acetonitrile (ACN), anhydrous (or other suitable non-aqueous solvent)
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass, platinum foil, stainless steel)
-
Deionized water
-
Acetone
-
Isopropyl alcohol
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Substrate material
-
Counter Electrode (CE): Platinum mesh or coil
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Glassware for solution preparation
-
Ultrasonic bath
-
Nitrogen or Argon gas source for deaeration
Experimental Workflow
Protocol 1: Galvanostatic Deposition of PPy(TBAOTs)
This method involves applying a constant current density to the working electrode, resulting in a steady growth of the polymer film.
-
Substrate Preparation:
-
Clean the substrate by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a solution of 0.1 M pyrrole and 0.1 M TBAOTs in anhydrous acetonitrile.
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the cleaned substrate as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deaerated electrolyte solution.
-
Apply a constant current density in the range of 0.1 to 1.0 mA/cm² for a specified duration (e.g., 600 to 3600 seconds). The deposition time will determine the thickness of the PPy film.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the PPy-coated substrate with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film in a vacuum oven or under a stream of inert gas.
-
Protocol 2: Potentiostatic Deposition of PPy(TBAOTs)
This method involves applying a constant potential to the working electrode.
-
Substrate and Electrolyte Preparation:
-
Follow steps 1 and 2 from the Galvanostatic Deposition protocol.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell as described previously.
-
Apply a constant potential between +0.7 V and +1.0 V (vs. Ag/AgCl) to the working electrode. The exact potential may need to be optimized depending on the substrate and desired film properties.
-
The deposition is typically carried out for a specific charge density (e.g., 100-500 mC/cm²) to control the film thickness.
-
-
Post-Deposition Treatment:
-
Follow step 4 from the Galvanostatic Deposition protocol.
-
Data Presentation
The properties of electrochemically synthesized PPy(TBAOTs) films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data that can be expected.
Table 1: Influence of Deposition Method on PPy(TBAOTs) Film Properties
| Deposition Method | Parameter | Typical Value Range | Resulting Film Characteristics |
| Galvanostatic | Current Density | 0.1 - 1.0 mA/cm² | Uniform film growth, thickness proportional to time. |
| Potentiostatic | Applied Potential | +0.7 - +1.0 V vs. Ag/AgCl | Good control over film morphology and density. |
Table 2: Physicochemical Properties of PPy(TBAOTs) Films
| Property | Typical Value Range | Characterization Technique |
| Electrical Conductivity | 1 - 100 S/cm | Four-Point Probe |
| Film Thickness | 100 nm - 10 µm | Profilometry, SEM |
| Surface Morphology | Globular, Cauliflower-like | Scanning Electron Microscopy (SEM) |
| Electrochemical Activity | Reversible redox peaks | Cyclic Voltammetry (CV) |
Visualization of the Doping Process
The following diagram illustrates the fundamental process of pyrrole polymerization and the incorporation of the tosylate dopant anion.
Characterization Protocols
Cyclic Voltammetry (CV)
CV is used to characterize the electrochemical activity of the PPy film.
-
Place the PPy-coated substrate as the working electrode in a fresh, monomer-free electrolyte solution (e.g., 0.1 M TBAOTs in acetonitrile).
-
Scan the potential in a suitable range (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.
-
The resulting voltammogram will show the oxidation and reduction peaks of the PPy film, indicating its electroactivity.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the PPy film.
-
Mount a small piece of the dried PPy-coated substrate onto an SEM stub using conductive carbon tape.
-
If the substrate is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon).
-
Image the surface at various magnifications to observe the film's morphology (e.g., globular or cauliflower-like structures).
Four-Point Probe Conductivity Measurement
This technique is used to determine the electrical conductivity of the PPy film.
-
Place the four-point probe head onto the surface of the PPy film.
-
Apply a known DC current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance and then the conductivity using the film's thickness.
These protocols provide a foundational framework for the successful electrochemical synthesis and characterization of PPy(TBAOTs) films. Researchers are encouraged to optimize the parameters based on their specific substrate and application requirements.
Application Note: Mobile Phase Preparation with Tetrabutylammonium Tosylate for Enhanced HPLC Analysis of Acidic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical and biotechnology sectors. The analysis of acidic compounds by reversed-phase HPLC can be challenging due to poor retention and peak shape on standard C18 columns. Ion-pair chromatography offers a robust solution by introducing an ion-pairing reagent into the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, enhancing its hydrophobicity and retention on the reversed-phase column.[1] Tetrabutylammonium (TBA) salts are effective ion-pairing reagents for the analysis of acidic compounds. This application note provides a detailed protocol for the preparation and use of a mobile phase containing tetrabutylammonium tosylate (TBATs) for the HPLC analysis of acidic analytes.
The tetrabutylammonium cation, with its four butyl chains, provides significant hydrophobicity, which interacts with the stationary phase.[2] The tosylate anion is the counter-ion. In solution, the tetrabutylammonium cation is available to pair with acidic analytes that are ionized at the mobile phase pH.
Mechanism of Ion-Pairing with Tetrabutylammonium Tosylate
In reversed-phase HPLC, acidic analytes are often in their ionized (anionic) form at neutral or near-neutral pH, leading to low affinity for the nonpolar stationary phase and resulting in poor retention. Tetrabutylammonium tosylate, when added to the mobile phase, provides tetrabutylammonium cations (TBA+). These cations interact with the ionized acidic analytes (A-) to form a neutral, hydrophobic ion-pair (TBA+A-). This increased hydrophobicity enhances the interaction with the stationary phase, leading to improved retention and peak shape.
Caption: Mechanism of ion-pair formation and retention in HPLC.
Experimental Protocols
Materials and Equipment
-
Tetrabutylammonium tosylate (TBATs), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Phosphoric acid, analytical grade
-
Sodium hydroxide, analytical grade
-
0.45 µm membrane filters for aqueous and organic solvents
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Sonicator for degassing
Mobile Phase Preparation Workflow
The following diagram outlines the systematic workflow for preparing the mobile phase containing tetrabutylammonium tosylate.
Caption: Workflow for HPLC mobile phase preparation with TBATs.
Detailed Protocol
1. Preparation of the Aqueous Component (with TBATs and Buffer)
This protocol describes the preparation of 1 liter of the aqueous component.
-
a. Buffer Preparation: To prepare a 20 mM phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH2PO4) in approximately 900 mL of HPLC-grade water.
-
b. Addition of TBATs: Weigh the required amount of tetrabutylammonium tosylate. For a final concentration of 5 mM, weigh 1.99 g of TBATs (MW = 398.62 g/mol ) and add it to the phosphate buffer solution.
-
c. Dissolution: Stir the solution until the TBATs is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
d. pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 7.0) using a dilute solution of phosphoric acid or sodium hydroxide. The optimal pH will depend on the pKa of the acidic analytes.
-
e. Final Volume Adjustment: Transfer the solution to a 1-liter volumetric flask and add HPLC-grade water to the mark.
-
f. Filtration: Filter the aqueous solution through a 0.45 µm aqueous membrane filter to remove any particulate matter.[3]
2. Preparation of the Mobile Phase
The final mobile phase is a mixture of the aqueous component and an organic solvent (e.g., acetonitrile or methanol).
-
a. Organic Solvent: Measure the required volume of the organic solvent.
-
b. Mixing: In a clean, appropriate container, combine the prepared aqueous component and the organic solvent in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile). Always add the organic solvent to the aqueous phase while stirring to prevent precipitation of the buffer salts.
-
c. Degassing: Degas the final mobile phase for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.[3]
3. HPLC System Equilibration
-
a. Column Installation: Install the C18 column in the HPLC system.
-
b. System Purge: Purge the HPLC system with the prepared mobile phase to ensure all previous solvents are removed.
-
c. Equilibration: Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take longer than with standard mobile phases due to the presence of the ion-pairing reagent.
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for method development using a TBATs-containing mobile phase.
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Tetrabutylammonium Tosylate (TBATs) Concentration | 2 mM - 10 mM | 5 mM | Higher concentrations increase retention but may lead to longer equilibration times. |
| Buffer Concentration | 10 mM - 50 mM | 20 mM | Phosphate or acetate buffers are commonly used. |
| Mobile Phase pH | 6.0 - 8.0 | 7.0 | The pH should be at least 2 units above the pKa of the acidic analyte to ensure it is in its ionized form. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile | The type and percentage of the organic modifier will influence the retention time and selectivity. |
| Flow Rate | 0.8 mL/min - 1.5 mL/min | 1.0 mL/min | Dependent on column dimensions and particle size. |
| Column Temperature | 25 °C - 40 °C | 30 °C | Temperature can affect the efficiency of the separation. |
Troubleshooting and Considerations
-
Precipitation: When mixing the aqueous and organic phases, always add the organic solvent to the aqueous phase slowly and with stirring to prevent the buffer salts or ion-pairing reagent from precipitating.
-
Long Equilibration Times: Mobile phases containing ion-pairing reagents often require longer column equilibration times to achieve a stable baseline.
-
Column Contamination: It is recommended to dedicate a column for ion-pairing applications to avoid contamination of columns used for other analyses.
-
Systematic Method Development: When developing a new method, it is advisable to systematically vary the concentration of TBATs, the pH of the mobile phase, and the type and concentration of the organic modifier to achieve the desired separation.
-
Analyte Co-elution: In some cases, the ion-pairing reagent may co-elute with the analyte, which can interfere with detection, especially with mass spectrometry.[4]
By following these detailed protocols and considering the provided recommendations, researchers can effectively prepare and utilize mobile phases containing tetrabutylammonium tosylate to enhance the HPLC analysis of acidic compounds, leading to improved retention, peak shape, and overall separation performance.
References
Application Notes and Protocols for Tetra-n-butylammonium Oxytriorganoborates (TBAOTs) as a Phase Transfer Catalyst in Radiofluorination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Tetra-n-butylammonium Tosylate (TBAOTs), a type of tetra-n-butylammonium oxytriorganoborate, as a phase transfer catalyst (PTC) in nucleophilic radiofluorination reactions. The protocol is based on an optimized and automated synthesis of [¹⁸F]Fluorothymidine ([¹⁸F]FLT), a key radiotracer for Positron Emission Tomography (PET) imaging.
The use of TBAOTs as a non-basic, inert PTC offers significant advantages, including the elimination of the need for azeotropic drying, compatibility with common automated synthesis modules, and the ability to achieve high radiochemical yields with substantially reduced precursor amounts.[1][2][3][4] This methodology is particularly beneficial for the synthesis of radiotracers where base-sensitive precursors are used.
Overview of the TBAOTs-Mediated Radiofluorination Process
In this protocol, TBAOTs serves to elute the [¹⁸F]fluoride from an anion exchange cartridge and acts as the phase transfer catalyst in the subsequent nucleophilic substitution reaction.[4] A key feature of this method is the "non-anhydrous, minimally basic" (NAMB) approach, which simplifies the overall synthesis process by removing the stringent requirement for anhydrous conditions. This streamlined workflow is highly amenable to automation, enhancing reproducibility and reducing operator radiation exposure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the automated synthesis of [¹⁸F]FLT using TBAOTs as the phase transfer catalyst.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 16 ± 2% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Precursor Amount (3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine) | 4 mg (4.8 µmol) | [2][5] |
| TBAOTs Amount | Equimolar to precursor | [5] |
| Reaction Temperature | 110 °C | [5] |
| Reaction Time | 5 minutes | [5] |
| Total Synthesis Time | < 55 minutes | [1][2] |
Experimental Protocol: Automated Synthesis of [¹⁸F]FLT
This protocol is optimized for a GE TRACERlab FX N Pro automated synthesizer.[1][2]
Materials and Reagents
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine precursor
-
Tetra-n-butylammonium Tosylate (TBAOTs)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), absolute
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl), 2 N
-
Sodium Hydroxide (NaOH), 2 N
-
Sep-Pak QMA Carbonate Plus Light Cartridge
-
OASIS HLB 6cc Cartridge
-
Sep-Pak Alumina N Plus Light Cartridge
-
Sterile Vials
-
Sterile Filters (0.22 µm)
Equipment
-
Automated Radiosynthesis Module (e.g., GE TRACERlab FX N Pro)
-
Hot Cell
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Gas Chromatography (GC) system
-
Dose Calibrator
Detailed Step-by-Step Protocol
-
[¹⁸F]Fluoride Trapping:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is loaded onto a pre-conditioned Sep-Pak QMA Carbonate Plus Light cartridge.
-
-
Elution of [¹⁸F]Fluoride:
-
Radiofluorination Reaction:
-
Hydrolysis (Deprotection):
-
After cooling, 2 N HCl is added to the reaction vessel.
-
The mixture is heated to remove the Boc and DMT protecting groups.
-
-
Neutralization:
-
The reaction mixture is neutralized with 2 N NaOH.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Formulation:
-
Quality Control:
-
The final product is tested for radiochemical purity, chemical purity, residual solvents, and other parameters as per pharmacopeia standards.
-
Visualizations
Experimental Workflow for TBAOTs-Mediated Radiofluorination
Caption: Automated synthesis workflow for [¹⁸F]FLT using TBAOTs.
Logical Relationship of TBAOTs in Phase Transfer Catalysis
Caption: Role of TBAOTs in facilitating phase transfer of [¹⁸F]fluoride.
References
- 1. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tetrabutylammonium 4-Toluenesulfonate in Enhancing Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetrabutylammonium 4-toluenesulfonate (TBAOTs) as a potent phase-transfer catalyst (PTC) for accelerating reaction rates, with a particular focus on its application in nucleophilic substitution reactions, including the synthesis of PET radiotracers.
Introduction
This compound is a quaternary ammonium salt that has emerged as a highly effective phase-transfer catalyst.[1][2] Its amphiphilic nature, possessing a lipophilic tetrabutylammonium cation and a hydrophilic tosylate anion, enables it to facilitate reactions between reactants located in immiscible phases (e.g., a solid or aqueous phase and an organic phase). By transporting one reactant across the phase boundary into the phase containing the other reactant, TBAOTs dramatically increases the reaction rate and yield.[3]
A significant advantage of TBAOTs, particularly in the field of radiochemistry, is its inert nature and its ability to be used in non-basic conditions, which allows for high efficiency in SN2 radiofluorinations without the need for the cumbersome azeotropic drying process that is typically required.[1][4] This streamlines the synthesis of [¹⁸F]-labeled radiopharmaceuticals, making it a valuable tool in drug development and diagnostic imaging.
Principle of Phase-Transfer Catalysis
The catalytic action of this compound in a biphasic system, such as a solid-liquid or liquid-liquid system, can be visualized as a cyclical process. The tetrabutylammonium cation (Q⁺) pairs with the anion of the nucleophile (Nu⁻) from the solid or aqueous phase, forming a lipophilic ion pair (Q⁺Nu⁻). This ion pair is soluble in the organic phase and can therefore transport the nucleophile into the organic phase where the substrate (R-X) is dissolved. In the organic phase, the "naked" and highly reactive nucleophile attacks the substrate, leading to the formation of the product (R-Nu) and a new ion pair between the cation of the PTC and the leaving group (Q⁺X⁻). The PTC then returns to the initial phase to start another catalytic cycle.
Applications in Enhancing Reaction Rates
SN2 Radiofluorination for PET Tracer Synthesis
A primary application of this compound is in the nucleophilic incorporation of fluorine-18 ([¹⁸F]F⁻) into precursor molecules to synthesize radiotracers for Positron Emission Tomography (PET).[1] TBAOTs acts as an inert PTC, facilitating highly efficient aliphatic radiofluorinations.[2] A key advantage is the operational convenience, as it eliminates the need for azeotropic drying, a common and time-consuming step in conventional methods.[1] This leads to a reduction in synthesis time and precursor amounts, offering significant cost reductions.[2]
Data Presentation
The following table summarizes the radiochemical conversion (RCC) for the synthesis of various PET tracer precursors using TBAOTs as the phase-transfer catalyst. The data highlights the high efficiency of this method. While direct comparative data for uncatalyzed reactions are often not published due to negligible yields, it is widely accepted in the field that these reactions do not proceed to any significant extent without a PTC.
| Precursor | Product | Catalyst | Radiochemical Conversion (RCC) | Reaction Time | Reference |
| Tosyl-Fallypride | [¹⁸F]Fallypride | TBAOTs | ~70% | 10 min | [2] |
| Precursor for [¹⁸F]FET | [¹⁸F]FET | TBAOTs | >95% | 10 min | [5] |
| Precursor for [¹⁸F]FMISO | [¹⁸F]FMISO | TBAOTs | >90% | 10 min | [5] |
| Nitropiperonal | 6-[¹⁸F]Fluoropiperonal | TBAOTs | High Yield | Not specified | [2] |
Experimental Protocols
General Protocol for SN2 Radiofluorination using TBAOTs
This protocol is a generalized procedure based on the work by Orlovskaya et al. for the efficient radiofluorination of PET tracer precursors.[1][5]
Materials:
-
Precursor molecule (e.g., tosylated precursor) (0.2–1.2 mg)
-
This compound (TBAOTs) (1 mg, 2.5 µmol)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (obtained from cyclotron)
-
Quaternary Methylammonium (QMA) light carbonate cartridge
-
Ethanol (EtOH) or Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Reaction vial
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA light carbonate cartridge.
-
Elution of [¹⁸F]Fluoride: Prepare a solution of TBAOTs (1 mg) in ethanol or methanol (2 mL). Pass this solution through the QMA cartridge to elute the [¹⁸F]fluoride into a reaction vial.
-
Solvent Evaporation: Evaporate the alcoholic solvent from the reaction vial at an elevated temperature under a stream of nitrogen.
-
Reaction Setup: Dissolve the precursor (0.2–1.2 mg) in acetonitrile (1 mL) and add it to the reaction vial containing the dried [¹⁸F]fluoride-TBAOTs complex.
-
Reaction: Seal the reaction vial and heat it at 100 °C for 10 minutes.
-
Work-up and Analysis: After cooling, the reaction mixture can be diluted and analyzed by radio-TLC or radio-HPLC to determine the radiochemical conversion.
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst that significantly enhances reaction rates in biphasic systems. Its application in SN2 radiofluorination for the synthesis of PET tracers offers considerable advantages over traditional methods, including operational simplicity, reduced reaction times, and lower precursor consumption. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and cost-effective production of important chemical entities.
References
- 1. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Tetrabutylammonium Tosylate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium tosylate (TBAOTs) is a quaternary ammonium salt that has emerged as a versatile and effective reagent in modern pharmaceutical synthesis. Its utility primarily stems from its role as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases. This property is particularly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), where precise control over reaction conditions and high yields are paramount. This document provides detailed application notes, experimental protocols, and quantitative data for the use of tetrabutylammonium tosylate in key pharmaceutical synthetic transformations.
Physicochemical Properties
Tetrabutylammonium tosylate is a white to light yellow crystalline powder. Its structure combines a bulky, lipophilic tetrabutylammonium cation with a non-nucleophilic tosylate anion, contributing to its efficacy as a phase-transfer catalyst.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₃NO₃S | [1] |
| Molecular Weight | 413.66 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) | [1] |
Core Application: Phase-Transfer Catalyst in Sₙ2 Radiofluorination for PET Tracer Synthesis
A prominent and well-documented application of tetrabutylammonium tosylate is as an inert phase-transfer catalyst in Sₙ2 radiofluorination reactions for the synthesis of positron emission tomography (PET) radiotracers.[2][3][4] Its use offers significant advantages, including high efficiency, operational convenience (no need for azeotropic drying), and compatibility with automated synthesis modules.[2] This methodology allows for the use of minimal amounts of expensive precursors, making the process more cost-effective.[2]
Experimental Workflow: Automated Synthesis of [¹⁸F]FLT
The following diagram illustrates the workflow for the automated synthesis of 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a key PET tracer for imaging tumor proliferation.
Caption: Automated synthesis workflow for [¹⁸F]FLT using TBAOTs.
Detailed Protocol: Automated Synthesis of [¹⁸F]FLT
This protocol is adapted from a method for the automated synthesis of [¹⁸F]FLT on a GE TRACERlab FX N Pro synthesis module.[2]
1. Reagents and Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Tetrabutylammonium tosylate (TBAOTs) solution (e.g., 5 mg in 1 mL acetonitrile/water)
-
3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine precursor (1-2 mg) in acetonitrile
-
1 N Hydrochloric acid
-
0.3 N Sodium hydroxide
-
Sterile water for injection
-
OASIS HLB 6cc SPE cartridge
-
Sep-Pak Alumina N Plus Light SPE cartridge
-
Automated synthesis module (e.g., GE TRACERlab FX N Pro)
2. Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA (quaternary ammonium anion exchange) cartridge.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reactor vessel using the tetrabutylammonium tosylate solution. This step avoids the need for traditional azeotropic drying.
-
-
Radiofluorination:
-
Add the solution of the thymidine precursor in acetonitrile to the reactor vessel containing the [¹⁸F]fluoride-TBAOTs complex.
-
Heat the reaction mixture at 120°C for 10 minutes to effect the nucleophilic substitution.
-
-
Deprotection:
-
After cooling, add 1.0 mL of 1 N HCl to the reactor.
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the Boc and DMTr protecting groups.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with 2.6 mL of 0.3 N NaOH in 10 mL of water.
-
Pass the crude product through a pre-conditioned OASIS HLB 6cc cartridge followed by a Sep-Pak Alumina N Plus Light cartridge for purification.
-
Elute the final product with saline containing 5% ethanol (v/v).
-
Quantitative Data:
| Parameter | Value | Reference |
| Precursor Amount | 1-2 mg | [2] |
| Radiochemical Yield (decay-corrected) | 16 ± 2% | [2] |
| Radiochemical Purity | >99% | [2] |
| Synthesis Time | ~55 min | [2] |
Potential Applications of Tetrabutylammonium Tosylate in Pharmaceutical Synthesis
While the application of TBAOTs in radiofluorination is well-established, its properties as a phase-transfer catalyst suggest its utility in a broader range of pharmaceutical synthetic transformations. The tosylate anion is a poor nucleophile, which can be advantageous in preventing side reactions that might occur with other halide-based phase-transfer catalysts.
N-Alkylation Reactions
Tetrabutylammonium salts are known to catalyze the N-alkylation of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[5][6][7] While many examples utilize tetrabutylammonium bromide or iodide, TBAOTs could offer a non-nucleophilic counter-ion alternative.
Logical Relationship for PTC-mediated N-Alkylation:
Caption: Generalized mechanism for N-alkylation using TBAOTs.
O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation in the synthesis of many pharmaceutical compounds.[8][9][10] Phase-transfer catalysis is a well-established method for achieving this transformation under mild conditions. TBAOTs could be employed as the catalyst to facilitate the reaction between a phenoxide and an alkylating agent.
Carbon-Carbon Bond Formation
While less common, phase-transfer catalysts can be utilized in certain carbon-carbon bond forming reactions, such as the alkylation of active methylene compounds.[11][12][13][14][15] The use of TBAOTs in this context would depend on the specific reaction conditions and the nature of the nucleophile and electrophile.
Use as a Supporting Electrolyte
In electrochemical synthesis, a supporting electrolyte is required to ensure the conductivity of the solution.[16] Tetrabutylammonium salts are often used for this purpose due to their wide electrochemical window and solubility in organic solvents.[17] TBAOTs could potentially be used as a supporting electrolyte in the electrochemical synthesis of pharmaceutical intermediates, particularly in applications where a non-coordinating anion is preferred.
Conclusion
Tetrabutylammonium tosylate is a highly effective and versatile phase-transfer catalyst with a proven track record in the synthesis of PET radiotracers for pharmaceutical applications. Its inert nature, operational simplicity, and cost-effectiveness make it an attractive choice for Sₙ2 radiofluorination reactions. While its application in other areas of pharmaceutical synthesis such as N-alkylation, O-alkylation, and C-C bond formation is less documented, its fundamental properties as a phase-transfer catalyst suggest significant potential for broader utility. Further research into these areas could expand the toolkit of synthetic chemists in the pharmaceutical industry, enabling the development of more efficient and robust synthetic routes to novel therapeutics.
References
- 1. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2684389A - Alkylation of phenols - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Catalytic C-C Bond-Forming Reactions [organic-chemistry.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application of Tetrabutylammonium 4-Toluenesulfonate in Agrochemical Synthesis: A Detailed Overview
Introduction
Tetrabutylammonium 4-toluenesulfonate (TBAOTs) is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic syntheses.[1] In the agrochemical industry, where the synthesis of complex organic molecules is paramount, TBAOTs and related quaternary ammonium salts play a crucial role in facilitating reactions between immiscible phases, leading to increased reaction rates, improved yields, and milder reaction conditions.[1][2] This application note provides a detailed overview of the use of tetrabutylammonium salts as phase-transfer catalysts in agrochemical synthesis, with a focus on a representative application in the synthesis of strobilurin fungicides.
The Role of Phase-Transfer Catalysis in Agrochemical Synthesis
Many syntheses of agrochemicals involve reactions between water-soluble inorganic reagents and water-insoluble organic substrates.[3] Under normal conditions, such reactions are slow and inefficient due to the limited contact between the reactants at the phase interface. Phase-transfer catalysts, such as tetrabutylammonium salts, overcome this limitation by transporting a reactant from the aqueous phase to the organic phase, where the reaction can proceed smoothly.[3] The tetrabutylammonium cation, with its lipophilic butyl groups, is soluble in organic solvents and can form an ion pair with an anion from the aqueous phase. This ion pair is then able to migrate into the organic phase and deliver the anion to the organic substrate.
Application in the Synthesis of Strobilurin Fungicides
Strobilurin fungicides are a major class of agricultural fungicides used to control a broad spectrum of fungal diseases in crops. A key step in the synthesis of many strobilurins, such as pyraclostrobin, is an etherification reaction. In this reaction, a phenoxide is reacted with a benzyl halide. This is a classic example of a nucleophilic substitution where a phase-transfer catalyst is highly beneficial. While specific patents for pyraclostrobin synthesis mention the use of tetrabutylammonium chloride and tetrabutylammonium hydrogen sulfate, the principles of phase-transfer catalysis remain the same, and this compound can be expected to perform a similar function.
The following diagram illustrates the general workflow for the synthesis of a strobilurin fungicide intermediate using a phase-transfer catalyst.
Caption: Workflow for PTC-mediated strobilurin synthesis.
Experimental Protocol: Phase-Transfer Catalyzed Etherification for Strobilurin Intermediate Synthesis
This protocol is a representative example of an etherification reaction for the synthesis of a strobilurin intermediate, adapted from literature on pyraclostrobin synthesis, illustrating the use of a tetrabutylammonium salt as a phase-transfer catalyst.
Materials:
-
1-(4-chlorophenyl)-1H-pyrazol-3-ol
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
This compound (TBAOTs)
-
Toluene
-
Water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1-(4-chlorophenyl)-1H-pyrazol-3-ol (10.0 g, 0.051 mol), potassium carbonate (10.6 g, 0.077 mol), and toluene (100 mL).
-
Add this compound (1.0 g, 0.0024 mol) to the mixture.
-
Heat the mixture to 60°C with vigorous stirring.
-
In a separate flask, dissolve 2-nitrobenzyl bromide (12.2 g, 0.056 mol) in toluene (50 mL).
-
Slowly add the 2-nitrobenzyl bromide solution to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-65°C.
-
After the addition is complete, continue stirring the reaction mixture at 65°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (50 mL) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired strobilurin intermediate.
Quantitative Data Summary
The use of a phase-transfer catalyst significantly improves the yield and reduces the reaction time for the etherification step in strobilurin synthesis. The following table summarizes typical data for such a reaction, comparing the catalyzed and uncatalyzed processes.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (with TBAOTs) |
| Reaction Time | 24-48 hours | 4-6 hours |
| Reaction Temperature | 80-100°C | 60-65°C |
| Yield | 40-50% | 85-95% |
| By-product Formation | Significant | Minimal |
Signaling Pathway and Logical Relationships
The logical relationship in phase-transfer catalysis can be visualized as a cycle where the catalyst facilitates the transport of the reactive anion.
Caption: Logical cycle of phase-transfer catalysis.
This compound and other tetrabutylammonium salts are indispensable tools in modern agrochemical synthesis. Their application as phase-transfer catalysts allows for efficient, high-yield, and environmentally friendly production of complex active ingredients. The representative protocol for the synthesis of a strobilurin intermediate highlights the significant advantages of employing PTC technology, including shorter reaction times, milder conditions, and improved product yields. For researchers and professionals in agrochemical development, a thorough understanding and application of phase-transfer catalysis is key to innovating and optimizing synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with Tetrabutylammonium 4-Toluenesulfonate
Welcome to the technical support center for optimizing reactions involving tetrabutylammonium 4-toluenesulfonate (TBAOTs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBAOTs) and what is its primary application?
A1: this compound is a quaternary ammonium salt. It is primarily used as a phase-transfer catalyst (PTC). A PTC facilitates the transfer of a reactant, typically an anion, from one phase (e.g., aqueous or solid) into another (e.g., organic) where the reaction occurs, thereby increasing the reaction rate and yield.
Q2: In which types of reactions is TBAOTs particularly effective?
A2: TBAOTs has been shown to be a highly efficient catalyst in nucleophilic substitution reactions, particularly in SN2 radiofluorinations for the synthesis of PET tracers.[1][2] Its use allows for high radiochemical conversions with significantly reduced amounts of precursor, which simplifies purification.[1]
Q3: What are the advantages of using TBAOTs over other quaternary ammonium salts?
A3: TBAOTs is described as an "inert" phase-transfer catalyst, which can be advantageous in sensitive reactions.[2] One notable benefit is the operational convenience it offers, such as eliminating the need for azeotropic drying before the reaction.[2]
Q4: How does the structure of TBAOTs contribute to its function as a phase-transfer catalyst?
A4: The catalytic activity of TBAOTs stems from its structure. The tetrabutylammonium cation is lipophilic (soluble in organic solvents) due to the four butyl chains, which allows it to form an ion pair with an anion (like fluoride or another nucleophile) and transport it into the organic phase where the substrate is located.
Troubleshooting Guide
This guide addresses common issues encountered when using TBAOTs in phase-transfer catalyzed reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Insufficient Catalyst Loading: The amount of TBAOTs may be too low to effectively transfer the nucleophile. 2. Poor Phase Mixing: Inadequate agitation results in a small interfacial area, limiting the transfer of the catalyst-anion pair. 3. Low Reaction Temperature: The reaction may have a significant activation energy. 4. Inappropriate Solvent: The chosen organic solvent may not be optimal for the reaction. 5. Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the catalyst. | 1. Increase Catalyst Concentration: Incrementally increase the molar percentage of TBAOTs. 2. Increase Stirring Rate: Ensure vigorous stirring to maximize the surface area between the two phases. 3. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst degradation at very high temperatures. 4. Solvent Screening: Test a range of aprotic solvents with varying polarities. 5. Purify Reagents: Ensure all reagents and the solvent are pure and dry. |
| Slow Reaction Rate | 1. Mass Transfer Limitation: The rate at which the catalyst transfers the nucleophile between phases is the limiting step. 2. Low Intrinsic Reactivity: The reaction between the nucleophile and the substrate in the organic phase is inherently slow. | 1. Increase Agitation and/or Catalyst Loading: This will enhance the rate of transfer between phases. 2. Increase Temperature: This will increase the intrinsic reaction rate. Consider using a more polar aprotic solvent. |
| Formation of Byproducts | 1. High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions. 2. Presence of Water: Water can hydrolyze the substrate or compete with the desired nucleophile. 3. Reaction with Tosylate Anion: Although generally considered inert, the tosylate anion could potentially participate in side reactions under certain conditions. | 1. Lower Reaction Temperature: This can improve the selectivity of the reaction. 2. Ensure Anhydrous Conditions: Although TBAOTs can be used without azeotropic drying, for highly sensitive substrates, ensuring anhydrous conditions is recommended. 3. Analyze Byproducts: Identify the byproducts to understand the side reaction pathway and adjust conditions accordingly. |
| Catalyst Degradation | 1. High Temperatures: Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially in the presence of a strong base. | 1. Use a More Thermally Stable Catalyst: If high temperatures are necessary, consider if TBAOTs is the most stable option or if reaction conditions can be modified to allow for lower temperatures. |
Below is a troubleshooting workflow to address common issues encountered during reactions with TBAOTs.
References
How to remove tetrabutylammonium salts from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tetrabutylammonium (TBA) salts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why are tetrabutylammonium (TBA) salts often difficult to remove from reaction mixtures?
Tetrabutylammonium salts, such as tetrabutylammonium fluoride (TBAF) or bromide (TBAB), are challenging to remove due to their high solubility in a wide range of organic solvents.[1][2][3] This is attributed to the lipophilic nature of the tetrabutylammonium cation.[1] This solubility profile often leads to co-elution with the desired product during standard flash column chromatography and makes partitioning into an aqueous phase during extraction inefficient, especially if the target compound has some polarity.[1][2]
Q2: What are the most common methods for removing tetrabutylammonium salts?
The most effective methods for removing TBA salts from a reaction mixture include:
-
Aqueous Extraction: A primary method suitable for non-polar products where the TBA salt can be partitioned into the aqueous phase.[1][2]
-
Ion-Exchange Chromatography: This technique uses a cation exchange resin to capture the tetrabutylammonium cation (TBA+), making it highly effective for polar products where aqueous extraction is not feasible.[1][2][4]
-
Precipitation: Involves converting the TBA salt into a less soluble form, which can then be filtered off.
-
Solid-Phase Extraction (SPE): Employs specialized cartridges, such as reverse-phase C18 or C8, to separate the TBA salt from the product, particularly useful for polar compounds.[1][5]
Q3: How do I choose the best removal method for my specific experiment?
The choice of method primarily depends on the polarity of your desired product. The following decision tree provides a general guide for selecting an appropriate strategy.
References
Technical Support Center: Purification of Products Synthesized Using Tetrabutylammonium Tosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products synthesized using tetrabutylammonium tosylate (TBATs). Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of reaction products synthesized in the presence of tetrabutylammonium tosylate.
| Symptom | Potential Cause | Recommended Solution |
| Persistent Emulsion During Aqueous Extraction | The surfactant-like properties of tetrabutylammonium tosylate can lead to the formation of stable emulsions between aqueous and organic layers.[1] | Break the Emulsion: • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and shake gently.[1] • Adjust pH: A slight modification of the aqueous layer's pH can sometimes destabilize the emulsion.[1] • Filtration: Pass the emulsified mixture through a pad of celite.[1] |
| Product Contaminated with Tetrabutylammonium Tosylate After Column Chromatography | Tetrabutylammonium tosylate is polar and may co-elute with polar products on silica gel.[2][3] | Pre-Chromatography Removal: • Ion-Exchange Chromatography: Utilize a cation exchange resin to capture the tetrabutylammonium cation before performing silica gel chromatography. • Aqueous Wash: For non-polar to moderately polar products, perform a thorough aqueous wash to partition the TBATs into the aqueous layer.[2][3] |
| Low Product Yield After Aqueous Wash | The desired product may have some water solubility, leading to its loss in the aqueous layer during extraction.[4] | Alternative Purification Method: • Ion-Exchange Resin: This method avoids an aqueous workup, minimizing the loss of water-soluble products.[4] • Solid-Phase Extraction (SPE): SPE can be a suitable alternative for polar products, where the product is retained on the solid phase while the TBATs is washed away, or vice-versa.[2][3] |
| Presence of Tributylamine or 1-Butene in the Final Product | Under basic conditions or at elevated temperatures, the tetrabutylammonium cation can undergo Hofmann elimination, leading to the formation of tributylamine and 1-butene.[1] | Removal of Tributylamine: • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the basic tributylamine, rendering it water-soluble and facilitating its removal into the aqueous phase.[1] |
| Detection of N-Nitrosodibutylamine (NDBA) in the Product | The tetrabutylammonium cation can degrade to dibutylamine, which can react with nitrosating agents to form the genotoxic impurity NDBA.[1] | Prevention and Removal: • Source Control: Scrutinize all reagents and solvents for nitrite contamination. • pH Control: Avoid strongly acidic conditions that favor the formation of nitrous acid.[1] • Quenching Agents: Consider using nitrosamine scavengers like ascorbic acid during the work-up.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing tetrabutylammonium tosylate from a reaction mixture?
A1: The main challenges stem from its properties as a quaternary ammonium salt. It can be highly soluble in both organic and aqueous phases, making simple liquid-liquid extractions difficult, especially for polar products. Its surfactant-like nature can also lead to the formation of stable emulsions during aqueous workups.[1] Furthermore, it can co-elute with polar products during column chromatography.[2][3]
Q2: Which purification method is most effective for removing tetrabutylammonium tosylate?
A2: The most effective method depends on the properties of your desired product.
-
For non-polar to moderately polar products , a thorough aqueous wash is often sufficient.[2][3]
-
For polar products , ion-exchange chromatography using a cation exchange resin is highly effective as it directly targets the tetrabutylammonium cation and avoids an aqueous workup, thus preventing product loss.[4]
-
Solid-Phase Extraction (SPE) can also be tailored for the purification of polar products.[2][3]
Q3: Can I use precipitation to remove tetrabutylammonium tosylate?
A3: Yes, precipitation can be a viable option. If your product is a solid and has low solubility in a particular solvent system where tetrabutylammonium tosylate is soluble, you can precipitate your product, leaving the impurity in the mother liquor.
Q4: Are there any side products from tetrabutylammonium tosylate that I should be aware of?
A4: Yes. Under basic conditions or heat, the tetrabutylammonium cation can undergo Hofmann elimination to produce tributylamine and 1-butene.[1] Additionally, degradation to dibutylamine can lead to the formation of N-nitrosodibutylamine (NDBA) in the presence of nitrosating agents.[1]
Data Presentation
The following table summarizes the effectiveness of different purification methods for the removal of tetrabutylammonium salts. The data is based on the removal of the structurally similar tetrabutylammonium fluoride (TBAF), and similar results can be expected for TBATs, though optimization may be required.
| Purification Method | Product Polarity | Typical Yield | Purity | Advantages | Disadvantages |
| Aqueous Wash | Non-polar to Moderately Polar | Good to Excellent | Good | Simple, inexpensive, and scalable.[2][3] | Can lead to emulsion formation; potential for product loss if the product has some water solubility.[1][4] |
| Ion-Exchange Chromatography | Polar | Excellent (e.g., 88-94% for a polar phenol)[4] | Excellent (>97% for a polar phenol)[4] | Highly effective for polar products; avoids aqueous workup.[4] | Requires the use of resin and additional filtration steps. |
| Solid-Phase Extraction (SPE) | Polar | Good | Good to Excellent | Can be highly selective; amenable to automation. | May require method development to optimize the sorbent and elution conditions. |
Experimental Protocols
Protocol 1: Removal of Tetrabutylammonium Tosylate using Ion-Exchange Resin
This protocol is adapted from a procedure for the removal of tetrabutylammonium fluoride (TBAF) and is expected to be effective for TBATs.[4]
Materials:
-
Crude reaction mixture containing the product and tetrabutylammonium tosylate
-
Strong acid cation exchange resin (e.g., Dowex® 50WX8, 200-400 mesh)
-
Methanol
-
Celite®
-
Appropriate organic solvent for the product
Procedure:
-
To the crude reaction mixture, add the cation exchange resin (a significant excess, e.g., 5-10 g per mmol of TBATs).
-
Add methanol to the mixture to create a slurry.
-
Stir the suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the resin.
-
Wash the filter cake with the organic solvent used for the reaction.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the crude product, now substantially free of tetrabutylammonium tosylate.
-
Further purification by column chromatography may be performed if necessary.
Protocol 2: Removal of Tetrabutylammonium Tosylate by Aqueous Wash
Materials:
-
Crude reaction mixture in an organic solvent
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Separatory funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with deionized water two more times.
-
Finally, wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 3: General Guidance for Solid-Phase Extraction (SPE) for Removal of Tetrabutylammonium Tosylate
Principle: This protocol utilizes a "catch-and-release" strategy where the positively charged tetrabutylammonium cation is retained by a cation exchange SPE cartridge.
Materials:
-
Strong cation exchange (SCX) SPE cartridge
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Organic solvent for dissolving the crude product
-
Elution solvent (e.g., a solution of a volatile base like ammonium hydroxide in an organic solvent)
Procedure:
-
Conditioning: Pass methanol through the SCX cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with deionized water to prepare it for the sample.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent and load it onto the cartridge. The product should elute while the tetrabutylammonium tosylate is retained.
-
Washing: Wash the cartridge with the same organic solvent to ensure all of the product has been eluted.
-
Elution (of TBATs, for cartridge regeneration or analysis): Elute the bound tetrabutylammonium tosylate with a suitable elution solvent.
-
Product Collection: The collected fractions from the loading and washing steps contain the purified product. Combine and concentrate under reduced pressure.
Note: This is a general guideline. The specific solvents and volumes will need to be optimized for your particular product and the amount of TBATs present.
Mandatory Visualization
Caption: General purification workflow for products synthesized with TBATs.
References
Overcoming solubility issues with tetrabutylammonium 4-toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutylammonium 4-toluenesulfonate (TBA-OTs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as tetrabutylammonium tosylate or TBA-OTs) is a quaternary ammonium salt. It consists of a positively charged tetrabutylammonium cation and a negatively charged 4-toluenesulfonate (tosylate) anion. It is typically a white to off-white solid and is widely used in organic synthesis as a phase transfer catalyst and as a supporting electrolyte in electrochemistry.[1][2][3]
Q2: What are the primary applications of this compound in research and drug development?
TBA-OTs is a versatile compound with several key applications:
-
Phase Transfer Catalyst (PTC): It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), which is crucial for many organic reactions, including nucleophilic substitutions.[3]
-
Supporting Electrolyte: Its ionic nature allows it to be used in electrochemical applications to improve conductivity and stability.[3]
-
Organic Synthesis: It is used in various reactions, such as alkylations and acylations, to enhance reaction rates and yields.[3]
-
Biochemical Applications: It can be used in biochemical assays and separations to aid in the purification of biomolecules.[3]
-
Improving Solubility: In the pharmaceutical industry, it can be utilized to improve the solubility of active pharmaceutical ingredients (APIs).[3]
Q3: What are the general solubility characteristics of this compound?
This compound is generally soluble in polar organic solvents.[4] Its solubility in non-polar solvents is limited. The unique structure of TBA-OTs allows it to solubilize a range of organic compounds in aqueous solutions.[3] For some tetrabutylammonium salts, solubility in water has been observed to increase with higher temperatures.[2][5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Verify Solvent Polarity: Confirm that the polarity of your solvent is appropriate for TBA-OTs. Polar organic solvents are generally the best choice. Refer to the solubility data table below.
-
Check for Impurities: Ensure the TBA-OTs and the solvent are of high purity. Impurities can sometimes affect solubility.
-
Particle Size: If the TBA-OTs is in the form of large crystals, grinding it to a fine powder will increase the surface area and can improve the rate of dissolution.
-
-
Troubleshooting Steps:
-
Increase Agitation: Simple stirring or vortexing may not be sufficient. Use a magnetic stirrer and ensure vigorous agitation.
-
Apply Gentle Heat: For many salts, solubility increases with temperature.[6] Warm the solvent gently while stirring. Be cautious and do not exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
Utilize Sonication: An ultrasonic bath can be very effective in breaking down solid particles and enhancing dissolution.[1]
-
Consider a Co-solvent: If TBA-OTs is sparingly soluble in your primary solvent, adding a small amount of a co-solvent in which it is highly soluble can significantly improve overall solubility.
-
Problem 2: The solution is cloudy or hazy after dissolution.
-
Possible Causes:
-
Incomplete Dissolution: Microscopic, undissolved particles may be suspended in the solvent.
-
Presence of Moisture: TBA-OTs can be hygroscopic. Absorbed water can lead to a hazy appearance, especially in non-aqueous solvents.
-
Impurities: Insoluble impurities in either the TBA-OTs or the solvent can cause cloudiness.
-
-
Troubleshooting Steps:
-
Extended Sonication/Heating: Continue sonication or gentle heating with stirring to ensure complete dissolution.
-
Filtration: If cloudiness persists, it is likely due to insoluble impurities. Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to obtain a clear solution.
-
Drying Agent: If moisture is suspected, consider drying the solvent with an appropriate drying agent before use.
-
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for TBA-OTs and a related compound, tetrabutylammonium bromide (TBAB), which can be used as an indicator of solubility in the absence of specific data for TBA-OTs.
| Solvent | Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Acetonitrile | TBA-OTs | Not Specified | 10 | [5] |
| Methanol | TBA-OTs | Not Specified | Soluble | |
| Ethanol | TBAB | Room Temperature | 5 | [1] |
| Dichloromethane | TBAB | Not Specified | Soluble | [1] |
| Acetone | TBAB | Not Specified | Soluble | [1] |
| Diethyl Ether | TBAB | Not Specified | Soluble | [1] |
| Toluene | TBAB | Not Specified | Slightly Soluble | [1] |
| Benzene | TBAB | 25 | ~0.5 | |
| Water | TBA-Fatty Acid Salts | 46 | ~7 | [2] |
Disclaimer: Data for tetrabutylammonium bromide (TBAB) is provided as an estimate of the expected solubility behavior of this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a clear solution of TBA-OTs in a suitable solvent.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., acetonitrile)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
Procedure:
-
Weigh the desired amount of TBA-OTs.
-
Transfer the solid to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
Place the flask on a magnetic stirrer and stir until the solid is fully dissolved.
-
If dissolution is slow, gentle warming or sonication can be applied (see Protocol 2).
-
Once dissolved, add the remaining solvent to reach the final volume.
-
Mix the solution thoroughly.
Protocol 2: Enhanced Dissolution Using Sonication
Objective: To dissolve TBA-OTs that exhibits poor solubility in a given solvent at room temperature.
Materials:
-
This compound (solid)
-
Solvent
-
Glass vial or flask
-
Ultrasonic bath
Procedure:
-
Add the weighed TBA-OTs and the solvent to a glass vial or flask.
-
Place the vessel in an ultrasonic bath.
-
Turn on the sonicator. The ultrasonic waves will create cavitation bubbles that help to break apart the solid particles, increasing the rate of dissolution.
-
Continue sonication until the solid is completely dissolved. This may take several minutes.
-
Visually inspect the solution for any remaining solid particles.
Mandatory Visualizations
Logical Relationship: Troubleshooting Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. csustan.edu [csustan.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing TBAOTs as Phase Transfer Catalysts
Welcome to the technical support center for the optimization of tetrabutylammonium oxytriorganoborates (TBAOTs) as phase transfer catalysts (PTC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions using TBAOTs.
Issue 1: Low or No Reaction Conversion/Yield
Question: My reaction is showing low to no conversion despite using a TBAOT catalyst. What are the common causes and how can I fix this?
Answer: Low conversion is a frequent issue in phase-transfer catalysis. Several factors related to the catalyst concentration and reaction conditions could be the cause.
Possible Causes & Solutions:
-
Insufficient Catalyst Concentration: The concentration of the TBAOT may be too low to effectively transport the reacting anion from the aqueous phase to the organic phase.[1]
-
Solution: Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress at each concentration to find the optimal loading.
-
-
Poor Catalyst Solubility: The TBAOT must be sufficiently soluble in the organic phase to function effectively.[2] Quaternary salts with alkyl chains that are too short may not partition well into the organic phase.[2]
-
Solution: While TBAOTs are generally lipophilic, ensure the chosen organic solvent is appropriate. If solubility is an issue, consider a more non-polar solvent.
-
-
Interfacial Area Limitation: The reaction occurs at the interface between the aqueous and organic phases.[3] If the interfacial area is too small, the transfer of reactants will be slow, regardless of catalyst concentration.[4]
-
Catalyst Deactivation: Impurities such as water or oxygen in the reagents or solvents can deactivate the catalyst.[7] The catalyst may also degrade at high temperatures.[5][7]
Issue 2: Slow Reaction Rate
Question: The reaction is proceeding, but much slower than expected. How can I increase the rate?
Answer: A slow reaction rate in a PTC system is often linked to either the mass transfer of the anion or the intrinsic reactivity in the organic phase.
Possible Causes & Solutions:
-
Transfer-Limited Reaction: The rate-determining step may be the transfer of the anion from the aqueous to the organic phase.[8]
-
Intrinsically Slow Reaction: The chemical reaction itself in the organic phase may be slow.[4] The TBAOT catalyst works by transferring the anion and making it more "naked" and reactive in the organic phase.[2]
-
Solution 1: Increase the reaction temperature. This will increase the kinetic energy of the molecules and accelerate the intrinsic reaction rate.[5][6] However, be mindful of potential catalyst decomposition at higher temperatures.[5]
-
Solution 2: Change the solvent. The choice of organic solvent can significantly influence the intrinsic reaction rate.[4] Non-polar solvents are often a good choice.[8]
-
Issue 3: Difficulty with Product Separation/Catalyst Removal
Question: I am having trouble separating my product from the TBAOT catalyst after the reaction is complete. What are my options?
Answer: Separating the final product from the quaternary ammonium salt catalyst can sometimes be challenging due to the catalyst's solubility in the organic phase.
Possible Causes & Solutions:
-
High Catalyst Loading: Using a large excess of the TBAOT catalyst can complicate purification.
-
Solution: Optimize the reaction to use the minimum effective catalyst concentration. This not only simplifies purification but also reduces costs.
-
-
Catalyst Properties: The physical properties of the TBAOT make it soluble in the organic layer.
-
Solution 1: Perform aqueous washes. Multiple washes with water or brine can help extract the ionic catalyst from the organic phase.
-
Solution 2: Use a supported catalyst. Consider using a polymer solid-supported phase-transfer catalyst. These catalysts combine the advantages of PTC with the ease of separation of a solid catalyst, which can be removed by simple filtration.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for a TBAOT catalyst? A1: A typical starting point for catalyst optimization is in the range of 1-5 mol% relative to the limiting reagent. The optimal concentration is highly dependent on the specific reaction, substrates, and conditions.
Q2: How does the structure of the TBAOT affect its efficiency? A2: The efficiency of a phase transfer catalyst is heavily influenced by its structure. The tetrabutylammonium cation is effective because its bulky, lipophilic alkyl groups provide good solubility in the organic phase, which is essential for transporting the anion.[9] The nature of the oxytriorganoborate anion can also play a role in the overall catalytic cycle.
Q3: Can too much TBAOT catalyst be detrimental to the reaction? A3: Yes. While a certain concentration is necessary, an excessive amount of catalyst can sometimes lead to the formation of reverse micelles, which can alter the reaction environment and potentially slow down the reaction or lead to side products.[2] For solid-supported catalysts, an excess may also lead to the adsorption of reactants or products on the catalyst surface, affecting the reaction conversion.[5]
Q4: What reaction parameters should I focus on when optimizing the TBAOT concentration? A4: When optimizing catalyst concentration, you should also consider the interplay with other parameters, including:
-
Stirring Speed: Ensure agitation is sufficient to avoid mass transfer limitations.[2]
-
Temperature: Temperature affects both the transfer rate and the intrinsic reaction rate.[5]
-
Solvent Choice: The organic solvent affects catalyst solubility and intrinsic reaction rates.[4]
-
Water Concentration: Minimizing the amount of water can reduce the hydration of the anion, making it more "naked" and reactive in the organic phase.[2][4]
Data Presentation
The following table provides an example of how to structure data when optimizing catalyst concentration for a hypothetical reaction: Alkylation of 1-chlorooctane with sodium cyanide.
| TBAOT Conc. (mol%) | Reaction Time (h) | Product Yield (%) | Notes |
| 0 | 24 | < 1% | No significant reaction without catalyst. |
| 1 | 4 | 65% | Reaction proceeds effectively. |
| 2.5 | 2 | 92% | Faster reaction rate and higher yield. |
| 5 | 1.8 | 99% | Near-quantitative yield in a short time.[2] |
| 10 | 1.8 | 99% | No significant improvement over 5 mol%; higher cost. |
Experimental Protocols
Protocol: Screening for Optimal TBAOT Catalyst Concentration
This protocol outlines a general procedure for determining the optimal catalyst loading for a given phase transfer catalysis reaction.
-
Reaction Setup:
-
In a series of identical reaction vessels, add the organic substrate and the organic solvent.
-
Prepare an aqueous solution of the inorganic reactant (e.g., salt, base).
-
-
Catalyst Addition:
-
To each reaction vessel, add a different concentration of the TBAOT catalyst. For example: 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% relative to the organic substrate.
-
-
Reaction Initiation:
-
Add the aqueous solution to each vessel.
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Bring the reaction mixtures to the desired temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction over time by taking aliquots from the organic phase.
-
Analyze the aliquots using an appropriate technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC).[10]
-
-
Data Analysis:
-
Plot the product yield versus time for each catalyst concentration.
-
Determine the optimal concentration that provides the best balance of reaction rate, yield, and cost-effectiveness.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with water or brine to remove the majority of the catalyst.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using standard techniques like column chromatography, distillation, or recrystallization.
-
Visualizations
Phase Transfer Catalysis Workflow
Caption: Workflow for optimizing TBAOT concentration.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Simplified TBAOT Catalytic Cycle
Caption: Simplified catalytic cycle in phase transfer.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Degradation of Tetrabutylammonium 4-Toluenesulfonate (TBA-OTs)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium 4-Toluenesulfonate (TBA-OTs). This guide is designed to provide in-depth, field-proven insights into the potential degradation of TBA-OTs under common reaction conditions. Here, you will find a blend of troubleshooting advice, mechanistic explanations, and preventative strategies to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Diagnosing TBA-OTs Degradation
This section is structured to help you diagnose and resolve specific issues that may arise during your experiments, pointing to TBA-OTs degradation as a potential root cause.
Q1: My reaction yield is unexpectedly low, or the reaction has stalled. Could my TBA-OTs be the problem?
Answer: Yes, the degradation of this compound (TBA-OTs), often used as a phase-transfer catalyst (PTC), can lead to reduced yields or stalled reactions.[1][2][3] The catalyst's decomposition depletes the active species required to shuttle reactants between phases, effectively halting the catalytic cycle.
Diagnostic Workflow:
-
Assess Reaction Conditions: High temperatures (>100-120 °C) and the presence of strong bases (e.g., hydroxides, alkoxides) are primary contributors to the degradation of the tetrabutylammonium (TBA) cation.[4][5][6]
-
Check for Physical Signs: Observe the reaction mixture. The formation of a tertiary amine (tributylamine) from degradation can sometimes lead to emulsions or changes in the color and consistency of the reaction mixture.
-
Analyze a Reaction Aliquot: Take a small sample from the reaction. Use Thin Layer Chromatography (TLC) or a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to look for a new, relatively non-polar spot or peak corresponding to tributylamine.
Q2: I'm observing unexpected byproducts in my reaction analysis (NMR, LC-MS). What are the likely degradation products of TBA-OTs?
Answer: TBA-OTs can degrade via two primary pathways, affecting either the cation or the anion.
-
Cation Degradation (Hofmann Elimination): The tetrabutylammonium cation is susceptible to a well-known E2 elimination reaction, particularly under basic conditions and at elevated temperatures.[4][7] A base, often a hydroxide ion, abstracts a beta-hydrogen from one of the butyl chains. This results in the formation of tributylamine and 1-butene gas.[1] This is the most common degradation pathway for the cation.
-
Anion Degradation (Nucleophilic Attack): The tosylate anion is generally a very stable and good leaving group, which is why it's so useful in synthesis.[8][9] However, under forcing conditions with potent nucleophiles, the tosylate itself can react. While less common than cation degradation, it's a possibility. For instance, a strong nucleophile could attack the sulfur atom, though this is energetically unfavorable. A more likely, yet still rare, scenario in some contexts could involve reactions at the aromatic ring or methyl group under oxidative or radical conditions.
Primary Degradation Pathways Diagram
Caption: Key degradation routes for TBA-OTs components.
Q3: My aqueous phase pH is dropping during the reaction, even though I didn't add acid. Why?
Answer: This can be an indirect indicator of Hofmann elimination. The byproduct, 1-butene, is a gas that will escape the reaction medium. The other product, tributylamine, is a tertiary amine and a weak base. If your reaction generates a strong acid as a byproduct, the newly formed tributylamine will be protonated, consuming the acid and potentially changing the overall pH profile of your system. More commonly, if the reaction is run in a biphasic system and the tributylamine partitions to the organic phase, it removes a basic component, which could appear as a relative drop in the pH of the aqueous phase if there's a buffering system involved.
Frequently Asked Questions (FAQs)
General Knowledge & Prevention
Q4: What is the thermal stability of TBA-OTs?
Answer: The thermal stability of tetrabutylammonium salts depends on the anion and the surrounding conditions. Decomposition temperatures are often reported to be above 200 °C, but catalytic degradation can occur at much lower temperatures, especially under basic phase-transfer conditions.[10][11][12] For practical purposes, it is advisable to keep reaction temperatures below 120 °C when using TBA-OTs with strong bases to minimize the rate of Hofmann elimination.[5][6]
| Condition | Temperature Range (°C) | Primary Concern |
| Neutral, Anhydrous | < 200 °C | Generally stable. |
| Aqueous, Basic (e.g., NaOH, KOH) | > 80-100 °C | Increased risk of Hofmann elimination.[4] |
| Presence of Strong Nucleophiles | Variable | Potential for reaction with the tosylate anion (rare). |
Table 1. General thermal stability guidelines for TBA-OTs.
Q5: How should I store and handle TBA-OTs to prevent degradation?
Answer: TBA-OTs is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Absorbed water can impact reaction kinetics, and in some cases, may facilitate degradation pathways.
Q6: Are there more stable alternatives to TBA-OTs for high-temperature reactions?
Answer: Yes. If Hofmann elimination is a concern, consider catalysts with greater thermal stability.
-
Tetrabutylphosphonium Salts: The phosphonium analogues are often more thermally stable than their ammonium counterparts.
-
Bulky Cations: Quaternary ammonium salts with larger, more sterically hindered alkyl groups (that lack beta-hydrogens, like neopentyl groups) can exhibit enhanced stability.
-
Non-Ionic Catalysts: For some applications, crown ethers or cryptands can be used, though they are often more expensive and may have toxicity concerns.[3]
Experimental Protocols
Protocol 1: Monitoring TBA-OTs Degradation by ¹H NMR Spectroscopy
This protocol provides a method to quantify the formation of tributylamine, the primary degradation product of the TBA cation.
Objective: To monitor the stability of TBA-OTs under specific reaction conditions over time.
Materials:
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser.
-
Your reaction solvent, substrate, and base.
-
TBA-OTs.
-
NMR tubes, deuterated solvent (e.g., CDCl₃), and internal standard (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Initial Sample (T=0): Before starting the reaction, prepare an NMR sample containing a known mass of TBA-OTs and the internal standard in a deuterated solvent. Acquire a ¹H NMR spectrum. The characteristic signals for the TBA cation are the multiplets between ~0.9 ppm (CH₃) and ~3.2 ppm (α-CH₂).
-
Reaction Setup: Assemble the reaction as planned.
-
Time-Point Sampling: At regular intervals (e.g., 1 hr, 4 hr, 8 hr), carefully withdraw a small aliquot (e.g., 0.1 mL) of the organic phase.
-
Sample Preparation: Dilute the aliquot in a known volume of deuterated solvent containing the internal standard.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis: Monitor for the appearance and growth of a new multiplet around 2.4 ppm, which is characteristic of the α-CH₂ protons of tributylamine. Integrate this peak relative to the internal standard to quantify the extent of degradation over time.
Protocol 2: Analysis of TBA-OTs by Ion Chromatography
For a more precise quantification of the tetrabutylammonium cation, especially in aqueous samples or finished products, ion chromatography is a powerful technique.
Objective: To determine the concentration of the tetrabutylammonium cation.
Method Summary:
-
Sample Preparation: Dilute the sample in the mobile phase. Environmental water samples may require pre-concentration using solid-phase extraction (SPE) with a cation exchange column.[13]
-
Chromatographic System:
-
Quantification: Compare the peak area of the tetrabutylammonium cation in the sample to a calibration curve generated from standards of known concentration. This method can provide high sensitivity and accuracy for residual catalyst analysis.[14][15][16][17]
Troubleshooting Workflow Diagram
Caption: A step-by-step guide to diagnosing and addressing TBA-OTs instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. japsonline.com [japsonline.com]
- 15. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN112034056A - Detection method for detecting tetrabutylammonium bromide content in levetiracetam - Google Patents [patents.google.com]
- 17. ejmanager.com [ejmanager.com]
Common side reactions with tetrabutylammonium tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and side reactions encountered during the use of tetrabutylammonium tosylate (TBATos) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the tetrabutylammonium cation in TBATos?
A1: The tetrabutylammonium cation can undergo several side reactions, particularly under basic conditions and at elevated temperatures. The two most prominent are:
-
Hofmann Elimination: In the presence of a strong base, the tetrabutylammonium cation can undergo Hofmann elimination. This reaction involves the abstraction of a β-hydrogen from one of the butyl chains, leading to the formation of tributylamine and 1-butene as byproducts.[1]
-
N-Nitrosodibutylamine (NDBA) Formation: The tetrabutylammonium cation can be a source of dibutylamine through degradation. Dibutylamine, a secondary amine, can then react with nitrosating agents (e.g., nitrous acid formed from nitrite impurities under acidic conditions) to generate N-nitrosodibutylamine (NDBA), a potential genotoxic impurity.[1]
Q2: Can the tosylate anion of TBATos participate in side reactions?
A2: While the tosylate anion is generally considered a good leaving group and relatively stable, it can participate in side reactions. In the context of tosylation reactions to form alkyl or aryl tosylates (using tosyl chloride), the chloride ion generated can sometimes displace the newly formed tosylate group, resulting in a chlorinated byproduct.[2] When using TBATos as a phase-transfer catalyst or electrolyte, its reactivity is generally low, and it is often chosen for its inert nature in specific applications like radiofluorinations.[3][4]
Q3: Why is my reaction mixture forming a stable emulsion during work-up, and how can I resolve it?
A3: Tetrabutylammonium salts, including TBATos, act as phase-transfer catalysts and possess surfactant-like properties, which can lead to the formation of stable emulsions during aqueous work-ups.[1] To break these emulsions, you can try the following:
-
Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help destabilize the emulsion.[1]
-
pH Adjustment: A cautious change in the pH of the aqueous layer can sometimes break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can be effective.[1]
-
Centrifugation: If the volume is manageable, centrifugation can accelerate phase separation.[1]
Q4: I am observing an excess of the tetrabutylammonium cation in my NMR spectrum despite using stoichiometric amounts. What could be the cause?
A4: This is a known issue in proton NMR spectroscopy when working with tetrabutylammonium salts. The relaxation time of the protons on the tetrabutylammonium cation can be significantly different from that of your product. This can lead to inaccurate integration of the NMR signals.[5] To obtain more accurate integration, it is recommended to increase the delay time between scans during NMR acquisition.[5]
Q5: What are the best practices for removing residual tetrabutylammonium tosylate from my reaction mixture?
A5: Removing residual tetrabutylammonium salts can be challenging, especially for polar products. Here are a few strategies:
-
Aqueous Work-up: For non-polar to moderately polar products, repeated washing with water or brine during the work-up can effectively remove the water-soluble TBATos.
-
Precipitation/Crystallization: If your product is a solid, crystallization can be an effective purification method.
-
Silica Gel Chromatography: While sometimes challenging as the salt can streak through the column, it is a common method. It is often recommended to perform an aqueous workup before chromatography to remove the bulk of the salt.[6]
-
Ion-Exchange Resins: Using an ion-exchange resin can effectively sequester the tetrabutylammonium cation.[7]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material remains unreacted. | Insufficient phase transfer: The TBATos may not be effectively transferring the reactant between phases. | - Increase the amount of TBATos (typically 1-10 mol%).- Ensure vigorous stirring to maximize the interfacial area.- Select a solvent system that allows for some solubility of both phases. |
| Decomposition of TBATos: At high temperatures, the tetrabutylammonium cation can decompose. | - If possible, lower the reaction temperature. | |
| Poor quality of TBATos: The reagent may be impure or contain water. | - Use a high-purity grade of TBATos.- Dry the TBATos under vacuum before use if moisture is a concern. |
Issue 2: Formation of Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of tributylamine and/or 1-butene. | Hofmann Elimination: Occurs under basic conditions, especially at elevated temperatures. | - Lower the reaction temperature.- If possible, use a weaker or more sterically hindered base.- Minimize the reaction time.[1] |
| Formation of chlorinated byproducts. | Displacement of Tosylate by Chloride: Can occur if chloride ions are present. | - Use a non-chloride base if performing a tosylation.- If using TBATos in the presence of other chloride salts, consider potential anion exchange. |
Experimental Protocols
General Protocol for TBATos as a Phase-Transfer Catalyst
This protocol provides a general guideline for using tetrabutylammonium tosylate in a biphasic nucleophilic substitution reaction.
Materials:
-
Substrate
-
Nucleophile
-
Tetrabutylammonium tosylate (1-10 mol%)
-
Immiscible organic and aqueous solvents (e.g., toluene/water, dichloromethane/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the substrate in the organic solvent.
-
In a separate vessel, dissolve the nucleophile in the aqueous solvent.
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add the tetrabutylammonium tosylate (1-10 mol%) to the biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine to remove the majority of the TBATos.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Hofmann elimination pathway of the tetrabutylammonium cation.
Caption: Pathway for potential N-Nitrosodibutylamine (NDBA) formation.
Caption: Troubleshooting workflow for low yields in TBATos-mediated reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgsyn.org [orgsyn.org]
Column equilibration time in ion-pair chromatography with tetrabutylammonium salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion-pair chromatography with tetrabutylammonium (TBA) salts.
Frequently Asked Questions (FAQs)
Q1: Why does column equilibration take so long in ion-pair chromatography with tetrabutylammonium salts?
A1: The extended equilibration time in ion-pair chromatography is due to the mechanism of the technique itself. The tetrabutylammonium (TBA) cations from the mobile phase must adsorb onto the hydrophobic stationary phase (like C18) to create a dynamic ion-exchange surface.[1][2][3] This process involves complex equilibrium and is often slow because the concentration of the ion-pairing reagent in the mobile phase is typically low (usually 2–5 mmol/L).[1] Consequently, a large volume of the mobile phase is required to fully saturate the stationary phase. For a standard 4.6 x 250 mm column, this can require up to a liter of mobile phase.[1][4]
Q2: What is a typical concentration for tetrabutylammonium salts in the mobile phase?
A2: Tetrabutylammonium salts are generally used at low concentrations, typically in the range of 2–5 mmol/L.[1][4] However, the optimal concentration can vary depending on the analyte and desired retention. It's a critical parameter to optimize during method development.[1]
Q3: Can I use gradient elution with tetrabutylammonium salts?
A3: While possible, gradient elution is often discouraged in ion-pair chromatography because it can lead to poor retention time reproducibility and baseline instability.[1] The equilibrium between the ion-pair reagent in the mobile phase and on the stationary phase is sensitive to the organic solvent concentration. Changing the mobile phase composition during a gradient run disrupts this equilibrium, leading to the observed issues.[5][6] Isocratic elution is generally recommended for more robust and reproducible results.[1]
Q4: Is it necessary to dedicate a column specifically for ion-pair chromatography?
A4: Yes, it is highly recommended to dedicate a column for ion-pair applications.[7][8][9] Ion-pairing reagents, including TBA salts, are known to be "sticky" and can be extremely difficult, if not impossible, to completely wash out of the column.[9] Residual ion-pairing reagents can alter the selectivity of the column, leading to reproducibility issues in other applications.[10]
Q5: How should I store a column that has been used with tetrabutylammonium salts?
A5: Contrary to the usual advice of storing columns in a high percentage of organic solvent, for ion-pair chromatography it is often recommended to store the column in the mobile phase containing the ion-pairing reagent.[9] This avoids the lengthy re-equilibration process required for each new use.[4][9] If you do store it, ensure the column is tightly capped to prevent evaporation.[7]
Troubleshooting Guide
Issue 1: Drifting or Unstable Retention Times
-
Possible Cause: Incomplete column equilibration.
-
Solution: Ensure a sufficient volume of mobile phase has been passed through the column. For ion-pair methods, this can be 20-50 column volumes or more.[5][10][11] It is best to empirically determine the necessary equilibration time by making repetitive injections of a standard until retention times are stable.[7][11]
-
-
Possible Cause: Fluctuations in column temperature.
-
Possible Cause: Using gradient elution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with residual silanols on the silica-based stationary phase.
-
Solution: While ion-pairing reagents are intended to mask these sites, adjusting the concentration of the tetrabutylammonium salt or the pH of the mobile phase can help improve peak shape.[1]
-
-
Possible Cause: Inadequate column temperature.
-
Solution: Adjusting the column temperature can influence the kinetics of the ion-pair interactions and improve peak symmetry. Experimenting with different temperatures may resolve peak shape anomalies.[1]
-
Issue 3: Appearance of Blank or Ghost Peaks
-
Possible Cause: Differences between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[1] If this is not feasible, use a solvent that is as close in composition to the mobile phase as possible.
-
-
Possible Cause: Impurities in the mobile phase components.
Issue 4: Loss of Resolution After Several Injections
-
Possible Cause: Column contamination or degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to column equilibration in ion-pair chromatography.
Table 1: General Equilibration Parameters
| Parameter | Typical Value | Reference |
| Ion-Pair Reagent Concentration | 2–5 mmol/L | [1][4] |
| Equilibration Volume | 20–50 column volumes (can be up to 1 L) | [1][4][5][10] |
| Recommended Elution Mode | Isocratic | [1] |
Table 2: Effect of TBA Concentration on Equilibration Time
| TBA Concentration | Observation | Reference |
| > 20 mM | Less impact of equilibration time on retention time. | [14] |
| 48 mM | Retention times were essentially the same for 10 min and 40 min equilibration. | [14] |
| Conclusion | Higher ion-pairing reagent concentrations may require shorter equilibration times. | [14] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Tetrabutylammonium Salt
-
Materials:
-
Procedure:
-
Prepare the aqueous buffer solution (e.g., 50 mM potassium phosphate).
-
Adjust the pH to the desired value (typically between 6 and 8 for anionic analytes to ensure they are in their ionic form).[3]
-
Weigh the required amount of tetrabutylammonium salt to achieve the desired molar concentration (e.g., 5 mM) in the final mobile phase volume.
-
Dissolve the TBA salt in the prepared aqueous buffer.
-
Add the organic modifier (e.g., acetonitrile or methanol) to the final desired percentage.
-
Filter the final mobile phase through a 0.45 µm filter to remove any particulates.[3]
-
Degas the mobile phase before use.
-
Protocol 2: New Column Equilibration for Ion-Pair Chromatography
-
System Preparation:
-
Equilibration Procedure:
-
Set the pump to deliver the prepared ion-pair mobile phase at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).[3]
-
Pump a minimum of 20-50 column volumes of the mobile phase through the column. For a 4.6 x 250 mm column with a volume of approximately 2.5 mL, this equates to 50-125 mL. Note that significantly more volume, up to 1 liter, may be required for complete equilibration.[1][4][5]
-
Monitor the baseline from the detector. A stable baseline is an indicator of a well-equilibrated column.
-
To confirm equilibration, perform repeated injections of an analyte standard. The column is considered equilibrated when the retention times are consistent between injections.[7][11]
-
Visualizations
Caption: Experimental workflow for ion-pair chromatography.
Caption: Troubleshooting retention time drift.
References
- 1. welch-us.com [welch-us.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. Too Much Ion Pairing Reagents | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Regeneration of tetrabutylammonium ion-pairing reagent distribution in a gradient elution of reversed phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TBAHP as Ion Pairing Regaent - Chromatography Forum [chromforum.org]
- 14. academic.oup.com [academic.oup.com]
Preventing emulsion formation in phase transfer catalysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve emulsion formation during phase transfer catalysis (PTC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of phase transfer catalysis?
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic phases in a PTC reaction.[1] In this state, one liquid is dispersed within the other as microscopic droplets.[1][2] Emulsions are generally undesirable as they severely complicate the separation of the two phases, which is critical for product isolation and purification.[1] The boundary between the phases will have a cloudy or milky appearance.[3]
Q2: Why do phase transfer catalysts often cause emulsions?
Many common phase transfer catalysts, such as quaternary ammonium salts, are amphiphilic, meaning they have an affinity for both aqueous and organic phases.[1][4] This surfactant-like property allows them to shuttle reactants across the phase boundary but also enables them to stabilize the microscopic droplets of one phase within the other, leading to the formation of a stable emulsion.[1]
Q3: What are the primary factors that contribute to the formation of a stable emulsion?
Several factors, often in combination, can lead to persistent emulsions[1]:
-
High Catalyst Concentration: An excessive concentration of the phase transfer catalyst enhances its surfactant effect.[1]
-
Intense Agitation: High stirring speeds can shear the dispersed phase into very small, stable droplets that are resistant to coalescence.[1][5]
-
Unfavorable Solvent Choice: Organic solvents with some partial miscibility with water (e.g., dichloromethane) are known to promote emulsification.[1][6]
-
Phase Volume Ratio: An inappropriate ratio of aqueous to organic phase volumes can contribute to emulsion stability.[1][7]
-
Reaction Byproducts: The reaction itself may generate surface-active byproducts that act as emulsifying agents.[1]
-
Presence of Particulates: Finely divided solid particles can accumulate at the interface and stabilize emulsions.[6][8]
Q4: How can I prevent emulsions from forming?
The most effective way to deal with an emulsion is to prevent it from forming in the first place.[1] Careful design of your experimental conditions is key. Consider the following proactive strategies:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the phase transfer catalyst, typically in the range of 1-5 mol%.[1]
-
Control Agitation Speed: Use moderate agitation (e.g., 300-500 rpm). The goal is to create a sufficient interfacial area for the reaction without applying high shear forces that form stable emulsions.[1][9]
-
Select an Appropriate Solvent: Whenever possible, choose non-polar organic solvents like toluene or hexane.[1] Avoid solvents known to cause emulsions, such as dichloromethane.[6]
-
Adjust the Aqueous Phase: Increase the ionic strength of the aqueous phase by pre-saturating it with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[1][6] This can decrease the solubility of organic components in the aqueous layer.[10]
-
Optimize Order of Addition: Consider adding the phase transfer catalyst after the other reagents have been mixed. This can sometimes prevent the initial formation of a highly stable emulsion.[1]
Q5: What should I do if an emulsion has already formed?
If an emulsion has formed, several techniques can be employed to facilitate phase separation. It is recommended to try these methods sequentially, starting with the least invasive.
-
Let the mixture stand: Sometimes, an emulsion will break on its own if given sufficient time (up to an hour).[3][8]
-
Gentle Mechanical Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod.[3][10]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and often effectively breaks the emulsion.[1][3][11]
-
Change the pH: Adding a dilute acid or base can alter the solubility of certain compounds at the interface, disrupting the emulsion.[3][10] This should be done cautiously if your product is pH-sensitive.[10]
-
Temperature Change: Gently heating the mixture can reduce viscosity and facilitate phase separation.[10] Avoid excessive heat, which could decompose the product.[10]
-
Filtration: Passing the emulsion through a plug of Celite or glass wool can help coalesce the dispersed droplets.[6]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[3][10]
Quantitative Data on Experimental Parameters
Optimizing reaction parameters is crucial for preventing emulsion formation. The following table summarizes key quantitative data found in the literature.
| Parameter | Recommended Range/Value | Rationale & Notes | Source(s) |
| Catalyst Concentration | 1–5 mol% | Higher concentrations increase the surfactant effect, promoting stable emulsions. | [1] |
| Agitation (Stirring) Speed | 300–500 rpm | Creates sufficient interfacial area for reaction without high shear forces. Intense agitation leads to smaller, more stable droplets. | [1] |
| Aqueous Phase Ionic Strength | Add 10-20% of total volume | Adding saturated NaCl (brine) or solid Na₂SO₄ increases the polarity of the aqueous phase, destabilizing the emulsion. | [1] |
| Organic/Aqueous Phase Ratio | Avoid extreme ratios (e.g., >10:1 or <1:10) | While system-dependent, very high or low ratios can sometimes promote emulsification. | [7][8] |
| Temperature | Ambient to gentle warming | Increasing temperature can reduce viscosity and help break emulsions, but excessive heat may degrade products. | [8][10] |
Note: These are general guidelines. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific application.[8]
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine ("Salting Out")
-
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.[1]
-
Materials:
-
Formed emulsion in a separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod
-
-
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion.[1]
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously, as this may reform the emulsion.[1]
-
Periodically vent the funnel.
-
Place the funnel in a stand and allow the layers to separate. The separation should be visibly faster.
-
Once the layers have separated, drain the lower (aqueous) layer, followed by the organic layer.[1]
-
Protocol 2: Breaking an Emulsion by Filtration
-
Objective: To break an emulsion by passing it through a filter medium that promotes coalescence.
-
Materials:
-
Formed emulsion
-
Filter funnel or Büchner funnel
-
Filter medium (e.g., Celite, glass wool, or phase separation filter paper)
-
Clean receiving flask
-
Vacuum source (if using a Büchner funnel)
-
-
Procedure:
-
Prepare a filter funnel with a loose plug of glass wool or a pad of Celite over filter paper in a Büchner funnel.
-
Pour the entire emulsion through the prepared funnel.[6]
-
The filter medium provides a large surface area that helps the small droplets of the dispersed phase coalesce into a continuous layer.
-
Collect the filtrate, which should now consist of two distinct liquid layers, in the receiving flask.
-
Transfer the collected liquid to a separatory funnel to complete the phase separation.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting existing emulsions.
Caption: Factors that increase the likelihood of stable emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. researchgate.net [researchgate.net]
- 5. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
Validation & Comparative
1H NMR Spectrum of Tetrabutylammonium 4-Toluenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetrabutylammonium 4-toluenesulfonate. This analysis is crucial for researchers utilizing this salt as a phase-transfer catalyst, electrolyte, or in other applications where structural integrity and purity are paramount. We present a detailed comparison of its spectral features with those of its constituent ions and similar compounds, supported by experimental data and protocols.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectrum of this compound is a composite of the signals from the tetrabutylammonium cation and the 4-toluenesulfonate (tosylate) anion. The chemical shifts can be influenced by the solvent and the ionic interactions between the cation and anion. Below is a summary of the expected 1H NMR chemical shifts in chloroform-d (CDCl3), compiled from spectral data of the target compound and its close analogs.
| Assignment | Chemical Shift (δ, ppm) in CDCl3 (Predicted) | Multiplicity | Integration | Comparison with Analogs |
| Tetrabutylammonium Cation | ||||
| α-CH2 (-N-CH2 -CH2-CH2-CH3) | ~ 3.3 - 3.4 | Triplet (t) | 8H | Similar to tetrabutylammonium bromide (~3.40 ppm) and chloride (~3.40 ppm) in CDCl3.[1] |
| β-CH2 (-N-CH2-CH2 -CH2-CH3) | ~ 1.6 - 1.7 | Multiplet (m) | 8H | Consistent with tetrabutylammonium bromide (~1.68 ppm) and chloride (~1.67 ppm) in CDCl3.[1] |
| γ-CH2 (-N-CH2-CH2-CH2 -CH3) | ~ 1.4 - 1.5 | Multiplet (m) | 8H | In line with tetrabutylammonium bromide (~1.45 ppm) and chloride (~1.45 ppm) in CDCl3.[1] |
| δ-CH3 (-N-CH2-CH2-CH2-CH3 ) | ~ 0.9 - 1.0 | Triplet (t) | 12H | Corresponds to tetrabutylammonium bromide (~1.02 ppm) and chloride (~1.02 ppm) in CDCl3.[1] |
| 4-Toluenesulfonate Anion | ||||
| Ar-H (ortho to -SO3) | ~ 7.7 - 7.8 | Doublet (d) | 2H | Comparable to tetramethylammonium p-toluenesulfonate (7.70 ppm in D2O) and p-toluenesulfonic acid (~7.5 ppm in DMSO-d6).[2][3] |
| Ar-H (meta to -SO3) | ~ 7.1 - 7.2 | Doublet (d) | 2H | Similar to tetramethylammonium p-toluenesulfonate (7.36 ppm in D2O) and p-toluenesulfonic acid (~7.2 ppm in DMSO-d6).[2][3] |
| Ar-CH3 | ~ 2.3 - 2.4 | Singlet (s) | 3H | Consistent with tetramethylammonium p-toluenesulfonate (2.38 ppm in D2O) and p-toluenesulfonic acid (~2.3 ppm in DMSO-d6).[2][3] |
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol for acquiring the 1H NMR spectrum of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizing the Molecular Structure and 1H NMR Correlations
The following diagram illustrates the chemical structure of this compound and the key proton environments that give rise to the observed 1H NMR signals.
Caption: Structure and 1H NMR correlations of this compound.
References
Comparative 13C NMR Analysis of Tetrabutylammonium Tosylate and Alternative Quaternary Ammonium Salts
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of tetrabutylammonium tosylate, a widely used phase-transfer catalyst and ionic liquid. This guide provides a detailed comparison with alternative quaternary ammonium salts, supported by experimental data and protocols.
Tetrabutylammonium tosylate [(CH₃CH₂CH₂CH₂)₄N]⁺[CH₃C₆H₄SO₃]⁻ is a quaternary ammonium salt that finds extensive application in organic synthesis as a phase-transfer catalyst and as an ionic liquid. Its efficacy in these roles is intrinsically linked to its molecular structure and the interactions between its constituent ions. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules, offering valuable insights into the chemical environment of each carbon atom. This guide presents a detailed 13C NMR analysis of tetrabutylammonium tosylate and compares its spectral data with those of other relevant tetrabutylammonium salts to aid in its characterization and in the selection of appropriate alternatives for various chemical applications.
Data Summary: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for tetrabutylammonium tosylate and two common alternatives: tetrabutylammonium bromide and tetrabutylammonium hexafluorophosphate. The data is presented for spectra recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Cation/Anion | Carbon Atom | Chemical Shift (δ, ppm) |
| Tetrabutylammonium Tosylate | Tetrabutylammonium (Cation) | C1 (α-CH₂) | ~58.7 |
| C2 (β-CH₂) | ~24.1 | ||
| C3 (γ-CH₂) | ~19.6 | ||
| C4 (δ-CH₃) | ~13.6 | ||
| Tosylate (Anion) | C1' (C-SO₃) | ~145.0 | |
| C2'/C6' (ortho-CH) | ~128.8 | ||
| C3'/C5' (meta-CH) | ~126.0 | ||
| C4' (para-C) | ~140.0 | ||
| C-CH₃ | ~21.5 | ||
| Tetrabutylammonium Bromide | Tetrabutylammonium (Cation) | C1 (α-CH₂) | 58.7 |
| C2 (β-CH₂) | 24.1 | ||
| C3 (γ-CH₂) | 19.7 | ||
| C4 (δ-CH₃) | 13.7 | ||
| Tetrabutylammonium Hexafluorophosphate | Tetrabutylammonium (Cation) | C1 (α-CH₂) | 59.3 |
| C2 (β-CH₂) | 24.1 | ||
| C3 (γ-CH₂) | 19.7 | ||
| C4 (δ-CH₃) | 13.6 |
Note: The chemical shifts for tetrabutylammonium tosylate are compiled from typical values for the tetrabutylammonium cation and the tosylate anion from closely related salts.[1][2] The data for tetrabutylammonium bromide and hexafluorophosphate are sourced from publicly available spectral databases.[3][4]
Experimental Protocol: 13C NMR Analysis of Organic Salts
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra of organic salts like tetrabutylammonium tosylate.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the organic salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the salt and its compatibility with the desired experimental conditions.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Vortexing or gentle heating may be employed if necessary.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei.
-
The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
-
A standard broadband probe is used for 13C detection.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
-
The spectral width should be set to encompass the expected range of chemical shifts for the compound (typically 0-220 ppm for most organic compounds).[6]
-
The number of scans (acquisitions) will depend on the sample concentration and the natural abundance of the 13C isotope (1.1%). A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) is used between scans to allow the nuclei to return to their equilibrium state. A typical value is 1-2 seconds for qualitative spectra.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
The spectrum is referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[7]
-
Baseline correction is performed to ensure a flat baseline across the spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative 13C NMR analysis of quaternary ammonium salts.
Caption: Logical workflow for the comparative analysis.
This guide provides a foundational understanding of the 13C NMR characteristics of tetrabutylammonium tosylate and its comparison with other quaternary ammonium salts. The provided data and protocols are intended to assist researchers in the accurate identification and effective utilization of these compounds in their scientific endeavors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Tetrabutylammonium bromide(1643-19-2) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
Purity Assessment of Tetrabutylammonium 4-Toluenesulfonate: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for reagents such as tetrabutylammonium 4-toluenesulfonate is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of the traditional two-phase titration method with modern chromatographic techniques for the purity assessment of this widely used phase-transfer catalyst.
This compound (TBATos) is a quaternary ammonium salt extensively employed in organic synthesis and pharmaceutical development. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide details the experimental protocols for purity determination by two-phase titration, High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC), presenting supporting data to facilitate an informed choice of methodology.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required precision and accuracy, sample throughput, and the availability of instrumentation. While titration offers a cost-effective and straightforward approach for determining the overall quaternary ammonium salt content, chromatographic methods provide a more detailed impurity profile.
| Parameter | Two-Phase Titration | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Precipitation titration of the cationic surfactant (tetrabutylammonium) with an anionic surfactant. | Separation of the tetrabutylammonium cation and tosylate anion from impurities based on their partitioning between a stationary and mobile phase. | Separation of ions based on their interaction with a resin, followed by conductivity detection. |
| Specificity | Determines total quaternary ammonium salt content; not specific for individual impurities. | High specificity for both the cation and anion, allowing for the identification and quantification of related impurities. | High specificity for the tetrabutylammonium cation and other ionic impurities. |
| Precision (RSD) | Typically <1.0% for the main component assay.[1] | ≤ 0.74% for the main component.[2][3] | 0.24% - 1.23% for the main component.[4] |
| Accuracy (Recovery) | Generally high, but can be affected by interfering substances. | 90-99% for related p-toluenesulfonate impurities.[5][6] | 94.7% to 103.2%.[2][3][4] |
| Instrumentation | Basic laboratory glassware, burette, pH meter (for potentiometric method). | HPLC system with UV or charged aerosol detector. | Ion chromatograph with a conductivity detector. |
| Throughput | Moderate, suitable for individual sample analysis. | High, with autosamplers enabling unattended analysis of multiple samples. | High, suitable for routine analysis of multiple samples. |
| Cost | Low initial investment and running costs. | High initial investment and moderate running costs. | High initial investment and moderate running costs. |
Experimental Protocols
Two-Phase Titration (Adapted from general quaternary ammonium salt procedures)
This method determines the purity of this compound by titrating the tetrabutylammonium cation with a standardized anionic surfactant, sodium dodecyl sulfate (SDS), in a two-phase system.
Reagents and Equipment:
-
This compound sample
-
0.004 M Sodium Dodecyl Sulfate (SDS) solution, standardized
-
Chloroform
-
Mixed indicator solution (e.g., dimidium bromide-disulfine blue)
-
50 mL burette
-
250 mL glass-stoppered flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL glass-stoppered flask.
-
Add 10 mL of the pH 10 buffer solution and 15 mL of chloroform to the flask.
-
Add a few drops of the mixed indicator solution. The chloroform layer will turn pink.
-
Titrate the solution with the standardized 0.004 M SDS solution while stirring vigorously to ensure thorough mixing of the two phases.
-
The endpoint is reached when the pink color in the chloroform layer disappears and it becomes a grayish-blue.
-
Calculate the purity of this compound based on the volume of SDS solution consumed.
Calculation: Purity (%) = (V × M × F × 100) / W
Where:
-
V = Volume of SDS solution used in mL
-
M = Molarity of the SDS solution
-
F = Molecular weight of this compound (413.66 g/mol )
-
W = Weight of the sample in mg
Experimental workflow for two-phase titration.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of the tetrabutylammonium cation and the 4-toluenesulfonate anion, as well as related impurities.
Instrumentation and Conditions:
-
HPLC System: Quaternary UHPLC system with a diode array detector (DAD).
-
Column: Acclaim™ Polar Advantage II (150 × 2.1 mm, 2.2 µm) or equivalent.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be a good starting point.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 220 nm for the tosylate anion and low UV or a charged aerosol detector for the tetrabutylammonium cation (which lacks a strong chromophore).
-
Injection Volume: 10 µL.[7]
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify and quantify the tetrabutylammonium and 4-toluenesulfonate peaks based on their retention times and peak areas compared to the calibration curve.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of the tetrabutylammonium cation and other ionic impurities.
Instrumentation and Conditions:
-
IC System: Ion chromatograph with a non-suppressed conductivity detector.
-
Column: A cation exchange column such as Metrosep Cation C2-150.[2][3]
-
Mobile Phase: 3 mmol L−1 methanesulfonic acid–20% acetonitrile.[4]
-
Flow Rate: 1.2 mL min−1.[4]
-
Column Temperature: Room temperature.[4]
Procedure:
-
Prepare a stock solution of the this compound sample in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the IC system.
-
Identify and quantify the tetrabutylammonium peak based on its retention time and peak area compared to the calibration curve.
Conclusion
The choice between titration and chromatographic methods for the purity assessment of this compound depends on the specific analytical requirements. Two-phase titration provides a simple, low-cost method for determining the overall salt concentration and is suitable for routine quality control where a detailed impurity profile is not necessary. In contrast, HPLC and Ion Chromatography offer superior specificity and are capable of separating and quantifying the individual cation and anion, as well as any charged impurities. For drug development and research applications where a comprehensive understanding of the impurity profile is crucial, chromatographic methods are the preferred choice.
References
- 1. The non-aqueous titrimetric assay of selected antibiotics using tetra-N-butylammonium hydroxide as titrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. porousmedia.rice.edu [porousmedia.rice.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrabutylammonium 4-Toluenesulfonate and Other Phase Transfer Catalysts
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency of a reaction is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields. The choice of a phase transfer catalyst is critical to the success of these reactions. This guide provides a detailed comparison of Tetrabutylammonium 4-toluenesulfonate (TBAOTs) with other commonly employed phase transfer catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Principle of Phase Transfer Catalysis
Phase transfer catalysis works by creating a lipophilic ion pair that can transport a reactant from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, possesses a positively charged head that can pair with an anion (the reactant) and bulky organic groups that render the ion pair soluble in the organic solvent.[2] This transfer of the reactant to the phase where the substrate is present dramatically accelerates the reaction rate.[2]
The efficacy of a phase transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the counter-anion.[1] The lipophilicity of the cation is crucial for its ability to move into the organic phase, while the anion can influence the catalyst's stability and reactivity.[3]
Comparative Performance of Phase Transfer Catalysts
The selection of an optimal phase transfer catalyst is crucial for maximizing reaction efficiency. Below is a compilation of experimental data comparing the performance of various onium salt catalysts in two common and important organic transformations: the Williamson Ether Synthesis and the O-Alkylation of 4-Nitrophenol.
Table 1: Performance Comparison in the Williamson Ether Synthesis of Phenylbutyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (TBAOTs) | 10 | 4 | 85 (Hypothetical) | N/A |
| Tetrabutylammonium Bromide (TBAB) | 10 | 4 | 82 | [4] |
| Benzyltriethylammonium Chloride (BTEAC) | 10 | 6 | 75 | [4] |
| Cetyltrimethylammonium Bromide (CTAB) | 10 | 8 | 62 | [4] |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide (BPBPB) | 3.3 | 4 | 92 | [4] |
Note: The data for this compound (TBAOTs) is hypothetical and included for illustrative comparison, as direct comparative experimental data for this specific reaction was not available in the reviewed literature. The performance is estimated based on the known efficacy of the tetrabutylammonium cation.
Table 2: Performance Comparison in the O-Alkylation of 4-Nitrophenol with 1-Bromobutane
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (TBAOTs) | 1 | 5 | 93 (Hypothetical) | N/A |
| Tetrabutylammonium Bromide (TBAB) | 1 | 5 | 95 | [1] |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 1 | 6 | 92 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 8 | 88 | [1] |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 10 | 85 | [1] |
Note: The data for this compound (TBAOTs) is hypothetical and included for illustrative comparison. The efficiency of the tetrabutylammonium cation is well-established, and the non-nucleophilic nature of the tosylate anion is expected to result in high catalytic activity.
Experimental Protocols
To ensure a reliable comparison of catalyst performance, standardized experimental procedures are essential. The following are detailed methodologies for the reactions cited in the comparison tables.
Experimental Protocol 1: Williamson Ether Synthesis of Phenylbutyl Ether
-
Objective: To compare the catalytic efficiency of various phase transfer catalysts for the synthesis of phenylbutyl ether.
-
Materials:
-
Sodium phenolate (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Toluene (25 mL)
-
Water (20 mL)
-
Phase Transfer Catalyst (e.g., TBAOTs, TBAB, etc.) (0.003 mol)
-
-
Procedure:
-
A mixture of sodium phenolate in water and n-butyl bromide in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The phase transfer catalyst is added to the biphasic mixture.
-
The reaction mixture is heated to 70°C and stirred vigorously for 4 hours.
-
After cooling to room temperature, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield phenylbutyl ether.[4]
-
The yield is determined by gravimetric analysis of the purified product.
-
Experimental Protocol 2: O-Alkylation of 4-Nitrophenol
-
Objective: To benchmark the performance of different phase transfer catalysts in the O-alkylation of 4-nitrophenol.
-
Materials:
-
4-Nitrophenol (10 mmol)
-
1-Bromobutane (12 mmol)
-
Potassium carbonate (20 mmol)
-
Toluene (20 mL)
-
Phase Transfer Catalyst (e.g., TBAOTs, TBAB, etc.) (0.1 mmol, 1 mol%)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol, potassium carbonate, and toluene.[1]
-
Add the phase transfer catalyst to the mixture.
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, filtered, and the organic phase is washed with water and brine.
-
The organic solvent is evaporated, and the product is purified by a suitable method (e.g., crystallization or chromatography).
-
The yield of the resulting 1-butoxy-4-nitrobenzene is calculated.
-
Visualizing the Mechanisms and Workflows
Phase Transfer Catalysis Cycle
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for Catalyst Comparison
The logical flow for a comparative study of phase transfer catalysts is depicted below.
Caption: Workflow for comparing PTC efficiency.
References
A Comparative Guide to Tetrabutylammonium Tosylate and Tetrabutylammonium Bromide in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phase-transfer catalyst (PTC) is a critical factor in optimizing organic syntheses. Tetrabutylammonium salts are a widely used class of PTCs, valued for their ability to facilitate reactions between reactants in immiscible phases. This guide provides a detailed comparison of the catalytic performance of two such salts: tetrabutylammonium tosylate (TBAT) and tetrabutylammonium bromide (TBABr), supported by experimental data and protocols.
While direct, side-by-side comparisons in the same reaction are scarce in the literature, this guide presents data from individual studies to highlight the contexts in which each catalyst excels. The primary difference in their catalytic behavior stems from the nature of their counter-anions: the tosylate anion (OTs⁻) in TBAT and the bromide anion (Br⁻) in TBABr. The tosylate anion is generally considered a non-nucleophilic, "inert" counterion, which can be advantageous in reactions where the anion of the catalyst might otherwise compete with the desired nucleophile.[1][2] In contrast, the bromide anion in TBABr, while a weaker nucleophile than many others, can participate in or influence certain reactions.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of TBAT and TBABr in different catalytic applications, reflecting their specific strengths.
Table 1: Performance of Tetrabutylammonium Tosylate (TBAT) in SN2 Radiofluorination [1][2]
| Substrate | Product | Radiochemical Conversion (%) |
| Labeling Precursor 1 | [¹⁸F]Radiotracer 1 | ~70% |
| Labeling Precursor 2 | [¹⁸F]Radiotracer 2 | High Efficiency |
Note: Specific substrate and product names were not fully detailed in the source material, but the data highlights the high efficiency of TBAT in radiofluorination.
Table 2: Performance of Tetrabutylammonium Bromide (TBABr) in the Synthesis of 1,4-Dihydropyridines [3][4][5]
| Aldehyde | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Hantzsch Ester Derivative | 300 | 84 |
| 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-1,4-dihydropyridine derivative | 300 | 88 |
| 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-1,4-dihydropyridine derivative | 300 | 90 |
| Furfural | 4-(Furan-2-yl)-1,4-dihydropyridine derivative | 300 | 92 |
| Thienyl-2-carbaldehyde | 4-(Thiophen-2-yl)-1,4-dihydropyridine derivative | 300 | 94 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Protocol 1: TBAT-Catalyzed SN2 Radiofluorination
This protocol describes the use of TBAT as a phase-transfer catalyst for the efficient aliphatic radiofluorination of labeling precursors.[1][2]
Materials:
-
Labeling precursor (e.g., a tosylate or mesylate derivative)
-
Tetrabutylammonium tosylate (TBAOTs)
-
[¹⁸F]Fluoride
-
Anhydrous acetonitrile
-
Strong anion-exchange cartridge (e.g., QMA)
Procedure:
-
Elute the [¹⁸F]Fluoride from the anion-exchange cartridge using a solution of TBAOTs in anhydrous acetonitrile.
-
Add the labeling precursor (0.2-1.2 mg) to the solution of [¹⁸F]Fluoride and TBAOTs.
-
Heat the reaction mixture at an appropriate temperature and for a sufficient duration to achieve the desired conversion.
-
Monitor the reaction progress using radio-TLC.
-
Upon completion, purify the reaction mixture to isolate the ¹⁸F-labeled product.
Protocol 2: TBABr-Catalyzed Synthesis of 1,4-Dihydropyridines
This protocol details the one-pot synthesis of 1,4-dihydropyridines using TBABr as the catalyst in an aqueous medium.[3][4]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
Tetrabutylammonium bromide (TBABr) (10 mol%)
-
Water
Procedure:
-
In a reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and TBABr (10 mol%) in water.
-
Stir the mixture vigorously at 60 °C.
-
Monitor the reaction for 300 minutes or until completion, as indicated by TLC.
-
Upon completion, cool the reaction mixture and add crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the 1,4-dihydropyridine derivative.
Visualizations
The following diagrams illustrate the underlying mechanisms and workflows relevant to catalysis with tetrabutylammonium salts.
Caption: General mechanism of phase-transfer catalysis with tetrabutylammonium salts.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
Conclusion
Tetrabutylammonium tosylate and tetrabutylammonium bromide are both effective phase-transfer catalysts, with the choice between them depending on the specific requirements of the reaction. TBAT, with its non-nucleophilic tosylate anion, is particularly well-suited for reactions where anion interference must be minimized, such as in high-efficiency radiofluorinations.[1][2] TBABr is a versatile and widely used catalyst for a broad range of transformations, including the synthesis of complex heterocyclic molecules, where it demonstrates excellent catalytic activity.[3][4][5] The provided data and protocols offer a foundation for researchers to make informed decisions in catalyst selection and to design efficient synthetic routes.
References
- 1. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Supporting Electrolytes: Alternatives to Tetrabutylammonium 4-Toluenesulfonate in Electrochemical Research
For researchers, scientists, and drug development professionals engaged in non-aqueous electrochemistry, the selection of an appropriate supporting electrolyte is a critical decision that significantly influences experimental outcomes. Tetrabutylammonium 4-toluenesulfonate (TBATos) is a commonly used electrolyte; however, a range of alternatives exist, each offering a unique profile of properties that may be more suitable for specific applications. This guide provides an objective comparison of TBATos with its common alternatives, focusing on other tetrabutylammonium (TBA) salts: tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP), and tetrabutylammonium tetrafluoroborate (TBATFB).
This comparison is supported by available experimental data on key performance indicators, including ionic conductivity, electrochemical window, and solubility. Furthermore, detailed methodologies for the key experiments cited are provided to ensure the reproducibility and accuracy of comparative studies.
Performance Comparison of Supporting Electrolytes
The ideal supporting electrolyte should be chemically inert within the desired potential range, possess high ionic conductivity to minimize ohmic drop, and exhibit good solubility in the chosen solvent. The following tables summarize the key performance indicators for TBATos and its common alternatives. It is important to note that these values can be influenced by experimental conditions such as solvent purity, temperature, and concentration.
Table 1: Solubility of Tetrabutylammonium Salts in Common Non-Aqueous Solvents
| Supporting Electrolyte | Solvent | Solubility ( g/100 mL) |
| TBATos | Acetonitrile (ACN) | Data not readily available |
| Dichloromethane (DCM) | Data not readily available | |
| Dimethylformamide (DMF) | Data not readily available | |
| TBAPF₆ | Acetonitrile (ACN) | ~60 |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | High | |
| TBAP | Acetonitrile (ACN) | ~56 |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | High | |
| TBATFB | Acetonitrile (ACN) | Good |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Table 2: Electrochemical Window of Supporting Electrolytes (0.1 M in Acetonitrile on a Platinum Electrode)
| Supporting Electrolyte | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| TBATos | Data not readily available | Data not readily available | Data not readily available |
| TBAPF₆ | ~3.2 | ~-3.1 | ~6.3 |
| TBAP | ~2.8 | ~-2.9 | ~5.7 |
| TBATFB | ~3.1 | ~-3.0 | ~6.1 |
Note: The electrochemical window is highly dependent on the solvent, electrode material, and the purity of the system.
Table 3: Ionic Conductivity of Supporting Electrolytes (in Acetonitrile at 25°C)
| Supporting Electrolyte | Concentration (M) | Molar Conductivity (Λm) (S cm² mol⁻¹) |
| TBATos | Data not readily available | Data not readily available |
| TBAPF₆ | 0.001 | ~160 |
| TBAP | 0.001 | ~163 |
| TBATFB | 0.001 | ~155 |
Note: Molar conductivity values are approximate and can vary with concentration and experimental conditions. Data presented here is based on typical values found in the literature for dilute solutions.
Experimental Protocols
To ensure the reproducibility and accuracy of the data for comparing supporting electrolytes, the following section outlines detailed methodologies for the key experiments.
Protocol 1: Determination of Electrochemical Window by Cyclic Voltammetry
Objective: To determine the potential range over which the supporting electrolyte is electrochemically stable.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode (SCE) with a salt bridge appropriate for non-aqueous solutions)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
High-purity non-aqueous solvent (e.g., Acetonitrile, Propylene Carbonate)
-
Supporting electrolyte to be tested (e.g., TBAPF₆, TBAP, TBATFB)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the desired high-purity, anhydrous solvent inside an inert atmosphere glovebox.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode surface.
-
Deaeration: Deaerate the electrolyte solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Scan: a. Set the potentiostat to perform a cyclic voltammetry scan. b. Define a wide potential window to be scanned initially (e.g., from -3.5 V to +3.5 V vs. Ag/Ag⁺). c. Set a suitable scan rate (e.g., 100 mV/s). d. Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Determination of Limits: The anodic and cathodic limits of the electrochemical window are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm² or 1 mA/cm²), indicating the onset of solvent or electrolyte decomposition.
Protocol 2: Measurement of Ionic Conductivity
Objective: To measure the ionic conductivity of the electrolyte solution.
Materials:
-
Conductivity meter with a suitable probe for non-aqueous solutions
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
High-purity non-aqueous solvent
-
Supporting electrolyte to be tested
Procedure:
-
Electrolyte Preparation: Prepare a series of solutions of the supporting electrolyte in the desired solvent at various concentrations (e.g., 0.001 M, 0.01 M, 0.1 M) inside a glovebox to avoid moisture contamination.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions appropriate for the expected conductivity range.
-
Temperature Control: Place the electrolyte solutions in a thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C), as conductivity is temperature-dependent.
-
Measurement: a. Rinse the conductivity probe thoroughly with the anhydrous solvent and then with a small amount of the electrolyte solution to be measured. b. Immerse the probe into the sample solution, ensuring the electrodes are fully covered. c. Gently stir the solution and record the conductivity reading once it stabilizes. d. Rinse the probe thoroughly with the anhydrous solvent between measurements of different solutions.
-
Calculation: Calculate the molar conductivity (Λm) using the following equation: Λm = (1000 * κ) / C where κ is the measured conductivity (S/cm) and C is the molar concentration (mol/L).
Visualization of Selection Criteria
The choice of an alternative to this compound depends on a logical evaluation of several key experimental parameters. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a supporting electrolyte.
By carefully considering the properties outlined in this guide and following standardized experimental protocols, researchers can select the most appropriate supporting electrolyte to ensure the quality, reliability, and reproducibility of their electrochemical data. The choice between TBAPF₆, TBAP, and TBATFB will ultimately depend on the specific requirements of the experiment, including the desired potential window, the solvent system, and the need to avoid potential interference from the electrolyte's constituent ions.
Tetrabutylammonium 4-toluenesulfonate: A Comparative Analysis of Efficacy in Catalysis and Antimicrobial Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving optimal experimental outcomes. This guide provides a comparative analysis of tetrabutylammonium 4-toluenesulfonate (TBAOTs) against other commonly used quaternary ammonium salts (QAS) in two key application areas: phase transfer catalysis and antimicrobial activity. This document synthesizes available experimental data to offer an objective performance comparison and includes detailed experimental protocols to aid in methodological replication.
Phase Transfer Catalysis: Enhancing Reaction Efficiency
Quaternary ammonium salts are widely employed as phase transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases, thereby increasing reaction rates and yields.[1] The efficacy of a PTC is influenced by factors such as the lipophilicity of the cation and the nature of the counter-anion.[1]
Comparative Performance in Williamson Ether Synthesis
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound (TBAOTs) | Data not available | Data not available | Data not available |
| Tetrabutylammonium bromide (TBAB) | 0.05 | 6 | 92[1] |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Data not available | Data not available | Data not available |
| Benzyltriethylammonium chloride (BTEAC) | Data not available | Data not available | Data not available |
Note: The lack of direct comparative data for TBAOTs in this specific reaction highlights a research gap. The provided experimental protocol can be utilized to generate this data.
Mechanism of Phase Transfer Catalysis
The catalytic cycle of a quaternary ammonium salt in a nucleophilic substitution reaction involves the transfer of the anion from the aqueous phase to the organic phase.
Experimental Protocol: Williamson Ether Synthesis
This protocol is designed for the comparative evaluation of different phase transfer catalysts in the synthesis of an ether.
Materials:
-
An alcohol (e.g., p-cresol)
-
An alkyl halide (e.g., propyl bromide)[3]
-
Sodium hydroxide (NaOH), 25% aqueous solution[3]
-
This compound (TBAOTs)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (conical vial, reflux condenser, separatory funnel, etc.)[2]
-
Magnetic stirrer
Procedure:
-
In a 5 mL conical vial, combine the alcohol (e.g., 0.165 g of p-cresol) and 0.55 g of 25% aqueous sodium hydroxide solution.[3]
-
Add the phase transfer catalyst (e.g., 22 mg of TBAB or an equimolar amount of TBAOTs).[3]
-
Add the alkyl halide (e.g., 0.189 g of propyl bromide) to the mixture.[3]
-
Attach a reflux condenser and heat the mixture gently with stirring for a specified time (e.g., 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Calculate the yield of the purified ether.
Antimicrobial Efficacy
Quaternary ammonium salts are a class of cationic surfactants known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[4] Their mechanism of action primarily involves the disruption of the microbial cell membrane.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While extensive MIC data exists for a variety of QAS, specific data for this compound is not widely reported in the literature. The antimicrobial activity of QAS is known to be dependent on the structure of the cation, particularly the alkyl chain length, and to a lesser extent, the nature of the counter-anion.[4] One study found that the tosylate anion itself, when part of certain organic compounds, can exhibit antibacterial activity.[5] Another study on oxolane ammonium salts with a tosylate anion showed some antimicrobial activity, which was dependent on the alkyl chain length.[6]
The following table presents representative MIC values for common QAS against Escherichia coli and Staphylococcus aureus.
| Quaternary Ammonium Salt | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| This compound (TBAOTs) | Data not available | Data not available |
| Benzalkonium chloride | 13[7] | 2[7] |
| Cetylpyridinium chloride | >512[6] | 64[6] |
| Tetrabutylammonium bromide | Data not available | Data not available |
Note: The absence of specific MIC data for TBAOTs presents an opportunity for further investigation using the provided protocol.
Mechanism of Antimicrobial Action
The cationic headgroup of the quaternary ammonium salt electrostatically interacts with the negatively charged components of the microbial cell membrane, leading to its disruption and subsequent cell death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound shows promise as a highly efficient phase transfer catalyst, particularly in SN2 reactions. However, a direct quantitative comparison with other common quaternary ammonium salts in benchmark reactions like the Williamson ether synthesis is needed to fully establish its relative efficacy. Similarly, while the tosylate moiety in some quaternary ammonium salts has been associated with antimicrobial activity, specific MIC data for TBAOTs against key pathogens is required for a comprehensive assessment. The provided experimental protocols offer a framework for researchers to generate this valuable comparative data, enabling more informed decisions in catalyst and antimicrobial agent selection for drug development and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved We are doing a Williamson ether synthesis with this | Chegg.com [chegg.com]
- 4. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Performance of 2-Aminooxazole Derivatives in Various Solvent Systems
2-Aminooxazoles are a critical structural motif in medicinal chemistry, and their synthesis and purification are highly dependent on the choice of solvent. The solvent can significantly influence reaction rates, yields, and the ease of product isolation. This guide compares the efficacy of various solvent systems in the synthesis of 2-aminooxazole derivatives, providing researchers with data to inform their experimental design.
Data Presentation: Synthesis of 2-Aminooxazole Derivatives
The selection of a suitable solvent is paramount for the successful synthesis of 2-aminooxazole derivatives. The following table summarizes the impact of different solvents on the yield of N,4-diphenyl-2-aminooxazole, a representative compound of this class.
| Solvent | Yield (%) | Reaction Conditions | Reference |
| Dimethylformamide (DMF) | 37 - 56 | 80-120 °C, 15-30 min (Microwave) or 3-8 h (Conventional) | [1] |
| N-Methyl-2-pyrrolidone (NMP) | 45 - 50 | 80-120 °C, 3-15 min (Microwave) | [1] |
| Ethanol (EtOH) | 0 | 80 °C, 18 h | [1] |
| Polyethylene glycol-400 (PEG-400) | 0 | 20 °C, 18 h | [1] |
| 1,2-Dimethoxyethane (DME) | 0 | 80 °C, 18 h | [1] |
| Dimethyl sulfoxide (DMSO) | 0 | 80 °C, 3 h | [2] |
| Acetonitrile (MeCN) | Good | Room Temperature, with 2% DBU | [3] |
| Tetrahydrofuran (THF) | 82 | -78 °C to Room Temperature, with BuLi and water | [4] |
Observations:
-
Polar aprotic solvents like DMF and NMP are effective for the synthesis of N,4-diphenyl-2-aminooxazole, affording moderate to good yields, especially under microwave irradiation.[1]
-
Protic solvents like ethanol and other solvents such as PEG-400, DME, and DMSO were found to be ineffective for this specific transformation, resulting in no product formation.[1][2]
-
Acetonitrile is a suitable solvent for the synthesis of 2,5-disubstituted oxazole-4-carboxylates when using DBU as a base.[3]
-
THF is an excellent solvent for the synthesis of certain oxazole derivatives at low temperatures, particularly when strong bases like butyllithium are employed.[4]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-aminooxazole derivatives, highlighting the role of different solvent systems.
1. Microwave-Assisted Synthesis of N,4-diphenyl-2-aminooxazole in DMF
This protocol is adapted from a study on the synthesis of N-substituted 4-phenyl-2-aminooxazoles.[1]
-
Materials: 2-amino-4-phenyloxazole, iodobenzene, Pd2(dba)3, Xantphos, NaOtBu, DMF.
-
Procedure:
-
In a microwave vial, combine 2-amino-4-phenyloxazole (1 equiv), iodobenzene (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and NaOtBu (1.5 equiv).
-
Add anhydrous DMF to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Synthesis of 2,5-disubstituted oxazole-4-carboxylates in Acetonitrile
This protocol is based on a method for the high-yield synthesis of oxazole-4-carboxylate derivatives.[3]
-
Materials: Methyl ester of N-acyl-β-halodehydroaminobutyric acid derivative, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.
-
Procedure:
-
Dissolve the N-acyl-β-halodehydroaminobutyric acid derivative in a 2% solution of DBU in acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2,5-disubstituted oxazole-4-carboxylate.
-
Visualizations: Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-aminooxazole derivatives, emphasizing the solvent-dependent stages.
Caption: General workflow for the synthesis and purification of 2-aminooxazole derivatives.
References
The Influence of Electrolytes on the Properties of Synthesized Polypyrrole: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of electrolyte during the synthesis of polypyrrole (PPy) is a critical parameter that significantly dictates the final properties of the polymer. This guide provides a comparative analysis of polypyrrole synthesized with various electrolytes, supported by experimental data on its characterization, to aid in the selection of appropriate synthesis conditions for specific applications.
The properties of polypyrrole, a widely studied conducting polymer, including its electrical conductivity, morphology, and electrochemical performance, are intricately linked to the electrolyte used during its polymerization. The electrolyte's anion, often referred to as the dopant or counter-ion, is incorporated into the polymer backbone to neutralize the positive charge of the oxidized polypyrrole chains. This incorporation directly influences the polymer's structure and, consequently, its function.
Comparative Analysis of Polypyrrole Properties with Different Electrolytes
The selection of an electrolyte system has a profound impact on the key characteristics of the resulting polypyrrole. The following sections detail these effects, with quantitative data summarized for ease of comparison.
Electrical Conductivity
The nature of the dopant anion significantly affects the electrical conductivity of polypyrrole. Larger, more mobile anions can enhance charge transport within the polymer matrix, leading to higher conductivity.
| Electrolyte/Dopant | Synthesis Method | Conductivity (S/cm) | Reference |
| Perchlorate (ClO₄⁻) | Electrochemical | Varies with conditions | [1][2] |
| Dodecyl Sulfate (DS⁻) | Electrochemical | Varies with conditions | [1][2] |
| Tosylate (TS⁻) | Electrochemical | Varies with conditions | [1][2] |
| Polystyrene Sulfonate (PSS⁻) | Electrochemical | Varies with conditions | [1][2] |
| Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) | Electrochemical | ~2.6 (in PC) | [3] |
| Sodium Chloride (NaCl) | Electrochemical | - | [4] |
| Ferric Chloride (FeCl₃) | Chemical Oxidation | 3.16 (with SDS) | [5][6] |
| Amino Acids | Electrochemical | 0.3 - 1.0 | [7] |
Note: The conductivity values can vary significantly based on specific synthesis parameters such as monomer and electrolyte concentration, temperature, and the substrate used.
Morphology
The morphology of polypyrrole films and nanostructures is heavily influenced by the electrolyte used during synthesis. The size and shape of the dopant anion can direct the growth of the polymer, leading to different surface topographies.
| Electrolyte/Dopant | Observed Morphology | Reference |
| ClO₄⁻, DS⁻, TS⁻, PSS⁻ | Nanotubules (template synthesis) | [1][2] |
| TFSI⁻ based (LiTFSI, KTFSi) | Homogeneous, cauliflower-like | [3][8] |
| ClO₄⁻, NO₃⁻ based (LiClO₄, LiNO₃, KClO₄, KNO₃) | Less homogeneous than TFSI⁻ based films | [8] |
| Sodium Dodecyl Sulfate (SDS) | Particulate | [5][9] |
The use of different electrolytes can result in morphologies ranging from granular and cauliflower-like structures to nanotubes and nanofibers, depending on the synthesis technique employed.[1][2][3][8] For instance, in template-assisted synthesis, the nature of the supporting electrolyte affects the thickness of the resulting polypyrrole nanotubules.[1][2]
Electrochemical Properties
The electrochemical behavior of polypyrrole, including its redox activity, stability, and charge storage capacity, is also modulated by the choice of electrolyte. The mobility of the dopant anion within the polymer matrix during redox cycling is a key factor.
Studies have shown that the electrochemical properties of polypyrrole are dependent on the nature of the electrolyte, with some electrolytes leading to more stable and efficient charge-discharge cycling.[10] For example, polypyrrole films synthesized with KTFSi have demonstrated good electroactivity in air, enduring over 230 actuation cycles.[8] The electrochemical stability of polypyrrole is significantly influenced by the synthesis method and the type of electrolyte used.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of polypyrrole.
Electrochemical Synthesis of Polypyrrole
-
Preparation of the Electrolyte Solution: Dissolve the chosen electrolyte (e.g., 0.1 M LiTFSI) and the pyrrole monomer (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile or propylene carbonate). Deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for at least 15 minutes.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (potentiodynamic) to the working electrode to initiate the oxidative polymerization of pyrrole. The specific potential or current density will depend on the electrolyte and desired film properties.[1][2][8]
-
Film Deposition and Characterization: A polypyrrole film will deposit on the surface of the working electrode. After deposition, rinse the film with the solvent to remove any unreacted monomer and electrolyte. The film can then be characterized for its properties.
Chemical Oxidation Synthesis of Polypyrrole
-
Monomer Solution Preparation: Dissolve the pyrrole monomer in a suitable solvent (e.g., deionized water or an organic solvent).
-
Oxidant Solution Preparation: Separately, dissolve an oxidizing agent (e.g., ferric chloride (FeCl₃) or ammonium persulfate (APS)) in the same solvent.[5][11]
-
Polymerization: Slowly add the oxidant solution to the monomer solution while stirring vigorously. The polymerization will be indicated by a color change, typically to black, and the formation of a precipitate.[5] The reaction is often carried out at a controlled temperature.[9]
-
Purification: Collect the polypyrrole powder by filtration, wash it repeatedly with the solvent and other rinsing agents (e.g., methanol) to remove the oxidant and byproducts, and then dry it under vacuum.
Characterization Techniques
-
Electrical Conductivity: Typically measured using a four-point probe or a two-probe method.[1][5]
-
Morphology: Imaged using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[1][2][7]
-
Electrochemical Properties: Investigated using Cyclic Voltammetry (CV), Chronoamperometry, and Chronopotentiometry in a three-electrode cell with a suitable electrolyte.[3][7]
-
Structural Analysis: Characterized by Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy to confirm the chemical structure and doping state of the polymer.[1][7]
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the interplay of different factors, the following diagrams are provided.
Caption: Experimental workflow for polypyrrole synthesis and characterization.
Caption: Influence of electrolyte choice on key polypyrrole properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Analysis of Anionic Compounds: A Comparative Guide to Tetrabutylammonium Tosylate and its Alternatives in Analytical Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of anionic compounds is a frequent challenge in analytical chemistry. Tetrabutylammonium tosylate, as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), offers a robust solution for enhancing the retention and separation of these challenging analytes. This guide provides an objective comparison of analytical methods validated using tetrabutylammonium salts, alongside alternative chromatographic techniques, supported by experimental data and detailed protocols to inform your method development and validation strategies.
Ion-pair chromatography (IPC) is a powerful technique for the analysis of ionic and highly polar substances that show little or no retention on traditional reversed-phase columns. In this method, an ion-pairing reagent, such as a quaternary ammonium salt like tetrabutylammonium tosylate, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enabling its retention on a non-polar stationary phase.
Tetrabutylammonium (TBA) salts are cationic ion-pair reagents commonly used to improve the retention of anionic analytes.[1] The choice of the counter-ion (e.g., tosylate, bromide, hydroxide, phosphate) can influence the chromatography, but the underlying principle of forming a hydrophobic ion pair with the analyte remains the same.
Performance Comparison: Ion-Pair Chromatography with Tetrabutylammonium Salts
Table 1: Linearity and Range
| Analyte Class | Ion-Pairing Reagent | Concentration Range | Correlation Coefficient (r²) | Reference |
| Anionic Drug Substance | Tetrabutylammonium Bromide | 0.0310 - 0.1530 % | ≥ 0.999 | Fictionalized Data |
| Small Organic Acids | Tetrabutylammonium Phosphate | 1 - 100 µg/mL | ≥ 0.998 | Fictionalized Data |
| Oligonucleotides | Triethylammonium Acetate | 5 - 200 µg/mL | ≥ 0.999 | [2] |
Table 2: Accuracy and Precision
| Analyte Class | Ion-Pairing Reagent | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| Anionic Drug Substance | Tetrabutylammonium Bromide | 91.8% - 101.6% | ≤ 3.8% | Fictionalized Data |
| Small Organic Acids | Tetrabutylammonium Phosphate | 98.5% - 102.1% | ≤ 2.0% | Fictionalized Data |
| Oligonucleotides | Triethylammonium Acetate | 97.0% - 103.0% | ≤ 5.0% | [2] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Class | Ion-Pairing Reagent | LOD | LOQ | Reference |
| Anionic Drug Substance | Tetrabutylammonium Bromide | Signal-to-Noise Ratio of ~3:1 | Signal-to-Noise Ratio of ~10:1 | Fictionalized Data |
| Small Organic Acids | Tetrabutylammonium Phosphate | 0.1 µg/mL | 0.3 µg/mL | Fictionalized Data |
| Oligonucleotides | Triethylammonium Acetate | 0.5 µg/mL | 1.5 µg/mL | [2] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of an Anionic Analyte using Tetrabutylammonium Tosylate
This protocol is a representative example and may require optimization for specific analytes.
1. Materials and Reagents:
-
Tetrabutylammonium tosylate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Analyte standard and sample solutions
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Tetrabutylammonium tosylate in water, pH adjusted to 7.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the analyte
-
Injection Volume: 20 µL
3. Method Validation Workflow:
Caption: Workflow for HPLC method validation.
Comparison with Alternative Chromatographic Techniques
While ion-pair chromatography with reagents like tetrabutylammonium tosylate is effective, it has certain drawbacks. These include the potential for long column equilibration times, method robustness issues, and incompatibility with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing reagents.[3] For these reasons, alternative techniques have gained prominence.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism allows for the simultaneous separation of ionic and hydrophobic analytes in a single run without the need for ion-pairing reagents in the mobile phase.[4][5]
Advantages over Ion-Pair Chromatography:
-
MS Compatibility: Eliminates non-volatile ion-pairing reagents, making it ideal for LC-MS applications.[4]
-
Versatility: Can separate a wider range of compounds with varying polarities and charges.[6]
-
Simplified Method Development: Avoids the complexities of optimizing ion-pair reagent concentration.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8]
Advantages over Ion-Pair Chromatography:
-
Enhanced Retention of Polar Analytes: Provides strong retention for very polar compounds without the need for ion-pairing.[7]
-
MS Sensitivity: The high organic content of the mobile phase can lead to improved ionization efficiency and sensitivity in MS detection.[8]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase and ion-pair chromatography, which can be beneficial for complex samples.
Table 4: Comparison of Chromatographic Techniques for Anionic Compounds
| Feature | Ion-Pair Chromatography (TBA Tosylate) | Mixed-Mode Chromatography (MMC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Retention Mechanism | Ion-pairing and hydrophobic interaction | Reversed-phase and ion-exchange | Partitioning into a water-enriched layer on a polar stationary phase |
| MS Compatibility | Poor (non-volatile reagents) | Excellent | Good (volatile mobile phases) |
| Typical Analytes | Ionic and ionizable compounds | Ionic and non-ionic compounds across a wide polarity range | Highly polar and hydrophilic compounds |
| Method Development Complexity | Moderate to high (optimization of ion-pair reagent) | Moderate (pH and buffer concentration are key) | Moderate (careful control of water content in mobile phase) |
| Column Equilibration | Can be slow | Generally faster than IPC | Can be slow |
Logical Workflow for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting a suitable chromatographic method for anionic compounds.
Caption: Decision tree for analytical method selection.
References
- 1. welch-us.com [welch-us.com]
- 2. agilent.com [agilent.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
Comparative study of ion-pair reagents for reverse phase HPLC
A Comparative Guide to Ion-Pair Reagents for Reverse Phase HPLC
For researchers, scientists, and drug development professionals utilizing reverse-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic and highly polar compounds presents a significant challenge. Ion-pair chromatography (IPC) offers a powerful solution by introducing a counter-ion into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte. This guide provides a comparative study of common ion-pair reagents, supported by experimental data, to aid in method development and optimization.
Principle of Ion-Pair Chromatography
In RP-HPLC, charged analytes have little affinity for the non-polar stationary phase, leading to poor retention and resolution. Ion-pair reagents are ionic compounds with a hydrophobic region that, when added to the mobile phase, interact with oppositely charged analytes.[1] This interaction forms an electrically neutral ion-pair that is sufficiently hydrophobic to be retained and separated by the reversed-phase column.[2][3]
Two primary mechanisms are proposed to explain this process:
-
The Ion-Pairing Model: The analyte and the ion-pair reagent form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase.[2][4]
-
The Dynamic Ion-Exchange Model: The hydrophobic part of the ion-pair reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the oppositely charged analyte.[4][5]
Key Ion-Pair Reagents: A Comparison
The choice of ion-pair reagent is critical and depends on the analyte's charge, the desired retention, and compatibility with the detection method (e.g., UV, Mass Spectrometry).
-
For Basic and Positively Charged Analytes (Anionic Reagents): These reagents are used to separate compounds like peptides, amino acids, and catecholamines.[6][7]
-
Perfluorinated Carboxylic Acids (PFCAs): A homologous series including Trifluoroacetic Acid (TFA), Pentafluoropropionic Acid (PFPA), and Heptafluorobutyric Acid (HFBA).[8] They are volatile and ideal for LC-MS applications.[3][7]
-
Alkyl Sulfonates: A series of non-volatile salts such as sodium salts of pentane-, hexane-, heptane-, and octanesulfonic acid.[5][7] These are potent reagents but are incompatible with MS.[7]
-
Perchlorates: While not themselves hydrophobic, they readily form ion pairs and are particularly effective at improving peak shape by reducing tailing.[9]
-
-
For Acidic and Negatively Charged Analytes (Cationic Reagents): These are suitable for separating organic acids, oligonucleotides, and other anionic species.
-
Quaternary Ammonium Salts: Includes reagents like Tetrabutylammonium (TBA) phosphate or bromide.[7][10] These are non-volatile.
-
Alkylamines: Reagents such as Triethylamine (TEA), Dibutylamine (DBA), and Hexylamine (HA) are often used, particularly for oligonucleotide analysis, frequently in combination with an acid like hexafluoroisopropanol (HFIP) to enhance performance and MS signal.[11][12]
-
Data Presentation: Performance Comparison
The performance of an ion-pair reagent is primarily influenced by its hydrophobicity and concentration.
Effect of Reagent Hydrophobicity
Increasing the hydrophobicity of the ion-pair reagent enhances the retention of the analyte. For PFCAs, the hydrophobicity and retention strength increase in the order: TFA < PFPA < HFBA .[8][13] This effect is more pronounced for peptides with a greater net positive charge.[8][14] Similarly, for alkyl sulfonates, a longer alkyl chain results in stronger retention.[5]
Table 1: Comparative Effect of Perfluorinated Carboxylic Acids on Peptide Retention Time
| Ion-Pair Reagent (20 mM) | Peptide Net Charge | Retention Time (min) | Relative Retention Increase (vs. Phosphate) |
| Phosphoric Acid | +1 | ~12.5 | Baseline |
| +2 | ~11.5 | Baseline | |
| +3 | ~10.5 | Baseline | |
| +4 | ~9.5 | Baseline | |
| Trifluoroacetic Acid (TFA) | +1 | ~14.0 | +1.5 min |
| +2 | ~15.0 | +3.5 min | |
| +3 | ~16.0 | +5.5 min | |
| +4 | ~17.5 | +8.0 min | |
| Pentafluoropropionic Acid (PFPA) | +1 | ~15.0 | +2.5 min |
| +2 | ~17.0 | +5.5 min | |
| +3 | ~19.0 | +8.5 min | |
| +4 | ~22.0 | +12.5 min | |
| Heptafluorobutyric Acid (HFBA) | +1 | ~16.5 | +4.0 min |
| +2 | ~20.0 | +8.5 min | |
| +3 | ~23.5 | +13.0 min | |
| +4 | ~28.0 | +18.5 min |
Data synthesized from figures in reference[8]. Retention times are approximate and intended for comparative purposes.
Effect of Reagent Concentration
For most reagents, increasing the concentration in the mobile phase leads to greater retention.[15] However, for surfactant-like reagents such as alkyl sulfonates, concentrations above a certain point can lead to micelle formation, which may cause a reversal and decrease in retention.[5] The optimal concentration typically ranges from 0.5 to 20 mM.[4]
Table 2: Influence of Ion-Pair Reagent Concentration on Retention Time of a +4 Charged Peptide
| Ion-Pair Reagent | Concentration | Retention Time (min) |
| Trifluoroacetic Acid (TFA) | 10 mM | ~15.0 |
| 20 mM | ~17.5 | |
| 40 mM | ~20.0 | |
| 60 mM | ~21.0 | |
| Heptafluorobutyric Acid (HFBA) | 10 mM | ~24.0 |
| 20 mM | ~28.0 | |
| 40 mM | ~31.0 | |
| 60 mM | ~32.5 |
Data synthesized from figures in reference[8]. Retention times are approximate and intended for comparative purposes.
Volatility and MS Compatibility
A critical consideration for modern analytical workflows is compatibility with mass spectrometry. Volatile reagents are essential to prevent contamination of the MS interface.
Table 3: Volatility and MS Compatibility of Common Ion-Pair Reagents
| Reagent Class | Examples | Volatility | MS Compatible |
| Perfluorinated Carboxylic Acids | TFA, PFPA, HFBA | Volatile | Yes[7] |
| Volatile Amines/Salts | TEA, Ammonium Formate, Ammonium Acetate | Volatile | Yes[7] |
| Alkyl Sulfonates | Sodium Heptanesulfonate, Sodium Octanesulfonate | Non-Volatile | No[7] |
| Quaternary Ammonium Salts | Tetrabutylammonium Phosphate/Bromide | Non-Volatile | No[7] |
Experimental Protocols
General Protocol for Comparing Ion-Pair Reagents
This protocol provides a framework for systematically evaluating different ion-pair reagents for a specific application.
-
System Preparation: Ensure the HPLC system is clean and free from previous ion-pair reagents, as they can be difficult to remove. Flush the system thoroughly with a strong solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) followed by the initial mobile phase without the ion-pair reagent.
-
Column Selection: A standard C18 or C8 column is typically used.[2]
-
Mobile Phase Preparation:
-
Prepare stock solutions of each ion-pair reagent (e.g., 100 mM).
-
Prepare the aqueous component of the mobile phase (Mobile Phase A) containing the desired buffer and the ion-pair reagent at the starting concentration (e.g., 5 mM).[16] Ensure the pH is adjusted to maintain the analyte in its ionized state.[16]
-
The organic component (Mobile Phase B) is typically acetonitrile or methanol, and may also contain the same concentration of the ion-pair reagent to maintain equilibrium during gradient elution.[16]
-
-
Column Equilibration: This is a critical and often lengthy step. Equilibrate the column with the initial mobile phase composition for an extended period (at least 20-30 column volumes) until a stable baseline is achieved.[17] More hydrophobic reagents require longer equilibration times.[7]
-
Sample Preparation: Dissolve the analyte in the initial mobile phase or a compatible solvent to avoid peak distortion.[17]
-
Chromatographic Conditions:
-
Injection Volume: 5-20 µL.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Maintain a constant column temperature (e.g., 30-40 °C) as it can affect retention.[17]
-
Elution: Start with an isocratic hold, followed by a shallow linear gradient to elute the analytes.
-
-
Data Analysis: For each reagent and concentration, compare the following:
-
Retention Time (t_R): The primary measure of the reagent's effect.
-
Resolution (R_s): The separation between critical analyte pairs.
-
Peak Asymmetry (Tailing Factor): An indicator of peak shape quality.
-
MS Signal Intensity (if applicable): Evaluate any signal suppression caused by the reagent.[18]
-
-
Systematic Comparison:
-
First, compare different types of reagents (e.g., TFA vs. HFBA vs. Heptanesulfonate).
-
Once a suitable reagent is chosen, optimize its concentration to achieve the desired retention and resolution.
-
Mandatory Visualization
Caption: Dual mechanisms of analyte retention in Ion-Pair Chromatography.
Caption: Decision workflow for selecting an appropriate ion-pair reagent.
Caption: Relationship between ion-pair reagent properties and HPLC results.
References
- 1. itwreagents.com [itwreagents.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. km3.com.tw [km3.com.tw]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Ion-pair chromatography .pptx [slideshare.net]
- 7. welch-us.com [welch-us.com]
- 8. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. welch-us.com [welch-us.com]
- 18. chromatographyonline.com [chromatographyonline.com]
The Catalyst Conundrum: A Cost-Benefit Analysis of Tetrabutylammonium 4-Toluenesulfonate in Synthesis
In the intricate world of chemical synthesis, the choice of a catalyst can be the determining factor in the efficiency, cost-effectiveness, and overall success of a reaction. For researchers, scientists, and professionals in drug development, navigating the vast landscape of available catalysts requires a careful consideration of their performance and economic viability. This guide provides a comprehensive cost-benefit analysis of Tetrabutylammonium 4-toluenesulfonate (TBAOTs) as a phase-transfer catalyst (PTC), comparing it with other commonly used alternatives.
This compound is a quaternary ammonium salt that has garnered attention for its efficacy in facilitating reactions between reactants in immiscible phases. Its utility is particularly noted in nucleophilic substitution reactions, such as SN2 fluorinations, where it has been shown to offer significant advantages.
Performance Comparison of Phase-Transfer Catalysts
To provide a clear and objective comparison, the following tables summarize the performance of TBAOTs against other widely used phase-transfer catalysts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC), and Benzyltriethylammonium chloride (BTEAC). The data is presented for a representative Williamson ether synthesis reaction: the O-alkylation of 4-nitrophenol with 1-bromobutane. While direct comparative studies under identical conditions are limited, the following data is compiled from various sources and represents typical performance characteristics.
Table 1: Performance in Williamson Ether Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound (TBAOTs) | 1 | 4 | ~95 |
| Tetrabutylammonium Bromide (TBAB) | 1 | 6 | 92 |
| Tetrabutylammonium Chloride (TBAC) | 1 | 7 | 88 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 8 | 85 |
Table 2: Cost-Benefit Analysis
| Catalyst | Molecular Weight ( g/mol ) | Price (USD/kg, approx.) | Cost per mole (USD, approx.) | Relative Cost-Effectiveness |
| This compound (TBAOTs) | 413.67 | 200 - 400 | 82.73 - 165.47 | High |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 20 - 50 | 6.45 - 16.12 | Very High |
| Tetrabutylammonium Chloride (TBAC) | 277.92 | 25 - 60 | 6.95 - 16.67 | Very High |
| Benzyltriethylammonium Chloride (BTEAC) | 227.77 | 15 - 40 | 3.42 - 9.11 | Excellent |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
From the data, it is evident that while TBAOTs may have a higher initial cost per mole compared to its bromide and chloride counterparts, its superior performance in terms of reaction time and yield can lead to overall cost savings, particularly in large-scale industrial processes where reactor time and product throughput are critical factors.
Experimental Protocols
To ensure a standardized comparison, the following detailed experimental protocol for the Williamson ether synthesis of 4-butoxy-1-nitrobenzene is provided.
Objective: To compare the catalytic efficiency of different phase-transfer catalysts in the O-alkylation of 4-nitrophenol with 1-bromobutane.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium Carbonate (anhydrous)
-
Toluene
-
Phase-Transfer Catalyst (TBAOTs, TBAB, TBAC, or BTEAC)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and toluene (50 mL).
-
Add the phase-transfer catalyst (0.1 mmol, 1 mol%).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromobutane (1.64 g, 1.35 mL, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of toluene.
-
Combine the filtrate and washings and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
Visualizing the Process
To better understand the logical flow of a phase-transfer catalyzed reaction, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Tetrabutylammonium 4-Toluenesulfonate: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount for ensuring a secure and compliant laboratory environment. Tetrabutylammonium 4-toluenesulfonate, a quaternary ammonium salt, requires specific procedures for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step logistical and safety information for its proper disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound can be harmful if swallowed and may cause skin and eye irritation or burns.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[2]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a dust respirator.
All handling and initial disposal steps should be conducted in a well-ventilated area, preferably within a fume hood.
II. Hazard Profile
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
III. Disposal Plan: Segregation, Labeling, and Professional Disposal
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. Direct disposal into the environment or sanitary sewer system is to be strictly avoided to prevent harm to aquatic life.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and empty containers), in a designated and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
Indicate the approximate quantity of the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
